molecular formula C22H26N2O5 B15588763 Caboxine A

Caboxine A

Cat. No.: B15588763
M. Wt: 398.5 g/mol
InChI Key: SRKHGHLMEDVZRX-RIFNVSHFSA-N
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Description

Caboxine A is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

methyl (6S)-6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate

InChI

InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26)/t12?,14?,15?,19?,22-/m0/s1

InChI Key

SRKHGHLMEDVZRX-RIFNVSHFSA-N

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of Caboxine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Caboxine A is limited. This guide provides the known chemical and structural details of this compound. Due to the scarcity of specific experimental data for this compound, generalized information regarding the biological activities, experimental protocols, and signaling pathways of related alkaloids from its natural source, Catharanthus roseus, is presented to provide context. This information should not be considered specific to this compound unless explicitly stated.

Chemical Structure and Properties of this compound

This compound is an alkaloid that has been isolated from the herbaceous plant Catharanthus roseus.[1] Its chemical identity has been established through various analytical techniques.

Chemical Identifiers and Properties:

PropertyValueReference
Molecular Formula C22H26N2O5[1][2]
Molecular Weight 398.5 g/mol [1][2]
IUPAC Name methyl (1S,4aS,5aS,6S,10aS)-6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate[1]
Canonical SMILES CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O[1]
InChI InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26)/t12-,14-,15-,19-,22-/m0/s1[1]
Synonyms 3-epi-Isothis compound; 3-epi-Vineridine; 7-epi-Caboxine B; Methyl (7α,19α,20α)-11-methoxy-19-methyl-2-oxoformosanan-16-carboxylate[1]
Appearance Powder[1]
Purity 96%[1]

Biological Activity and Potential Applications

This compound is described as a bioactive compound with potential therapeutic effects.[2] It is suggested to modulate specific cellular signaling pathways by targeting both agonistic and antagonistic receptors, which in turn can alter gene expression profiles.[2] In experimental models, it has been noted to potentially modulate inflammation and cellular proliferation.[2] Further research is exploring its use as a molecular probe to investigate complex biochemical networks.[2]

Experimental Protocols (Generalized)

Detailed experimental protocols for the biological evaluation of this compound are not available in the reviewed literature. However, for alkaloids isolated from Catharanthus roseus, a general workflow for isolation and preliminary biological screening is often followed.

G cluster_0 Isolation and Purification cluster_1 Biological Assays cluster_2 Mechanism of Action Studies plant_material Catharanthus roseus Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction fractionation Acid-Base Fractionation extraction->fractionation chromatography Column Chromatography (e.g., Silica Gel) fractionation->chromatography hplc HPLC Purification chromatography->hplc caboxine_a Isolated this compound hplc->caboxine_a cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) caboxine_a->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine production) caboxine_a->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH, ABTS) caboxine_a->antioxidant western_blot Western Blot Analysis cytotoxicity->western_blot flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis) cytotoxicity->flow_cytometry gene_expression Gene Expression Analysis (e.g., RT-qPCR) western_blot->gene_expression

A generalized workflow for the isolation and biological evaluation of alkaloids.

Signaling Pathways (Hypothesized)

Specific signaling pathways modulated by this compound have not been elucidated in the available literature. However, other alkaloids from Catharanthus roseus, such as vinblastine (B1199706) and vincristine, are well-known for their anti-cancer properties, which are mediated through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. It is plausible that this compound could interact with similar or related pathways.

G cluster_pathway Hypothetical Signaling Pathway for a C. roseus Alkaloid cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Alkaloid This compound (Hypothetical Target) Tubulin Tubulin Polymerization Alkaloid->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Bcl2 Bcl-2 Family Proteins (e.g., Bcl-2, Bax) Cell_Cycle_Arrest->Bcl2 Modulation Caspases Caspase Cascade Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

A generalized signaling pathway for anti-cancer alkaloids from C. roseus.

Summary and Future Directions

This compound is a structurally defined alkaloid from Catharanthus roseus. While its general bioactive properties are noted, there is a significant gap in the scientific literature regarding its specific quantitative biological data, detailed experimental protocols, and the precise molecular mechanisms and signaling pathways it modulates. Future research should focus on comprehensive in vitro and in vivo studies to elucidate its pharmacological profile. This would include a broad panel of bioassays to determine its efficacy in various disease models, detailed mechanistic studies to identify its molecular targets and affected signaling pathways, and toxicological assessments to establish its safety profile. Such data are crucial for determining the potential of this compound as a therapeutic agent or a valuable molecular probe.

References

The Synthetic Origin of Caboxine A: A Clarification for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Contrary to inquiries regarding its natural origins, Caboxine A is a synthetic compound developed for bioactive research purposes and does not have a known biosynthetic pathway in plants.[1] This whitepaper aims to clarify the nature of this compound for researchers, scientists, and drug development professionals, providing an overview of its synthetic origins and general mode of action based on available data.

This compound: A Laboratory-Synthesized Molecule

This compound is a product of organic synthesis pathways and is not a naturally occurring metabolite in any plant species.[1] Its applications are primarily in medical and pharmaceutical research, where it is investigated for its potential therapeutic effects.[1] The compound is noted for its ability to modulate specific cellular signaling pathways by targeting both agonistic and antagonistic receptors, which in turn alters gene expression profiles related to cellular function and homeostasis.[1]

Mode of Action and Research Applications

Current research focuses on this compound's capacity to influence inflammation and cellular proliferation.[1] It is being explored as a molecular probe to investigate complex biochemical networks, with the goal of developing novel therapeutic strategies.[1] Studies have examined its potential to inhibit pathological cellular activities while promoting regenerative processes.[1]

Conclusion

The investigation into the "biosynthesis pathway of this compound in plants" is unfounded, as it is a synthetic compound. Researchers interested in this molecule should focus on its synthetic chemistry and its effects on biological systems. Due to its synthetic nature, there is no quantitative data on its biosynthesis in plants, no experimental protocols for its extraction from plant sources, and no signaling pathways in plants to diagram. This clarification should guide future research efforts toward the appropriate application and study of this synthetic bioactive compound.

References

Caboxine A: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caboxine A is a naturally occurring alkaloid isolated from the medicinal plant Catharanthus roseus. As a member of the complex family of indole (B1671886) alkaloids produced by this plant, this compound holds potential interest for further investigation into its biological activities. This technical guide provides a summary of the currently available data on the physical and chemical properties of this compound, presented in a format intended to be a useful resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. It is important to note that comprehensive experimental data for this compound is limited in publicly accessible literature, and this document reflects the current state of knowledge.

Physicochemical Properties of this compound

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values may be predicted rather than experimentally determined.

PropertyValueSource
Molecular Formula C22H26N2O5[1][2]
Molecular Weight ~398.5 g/mol [2][3]
CAS Number 53851-13-1[1]
Physical Description PowderN/A
Boiling Point (Predicted) 578.4 °C[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A

Note: Data for melting point, pKa, and aqueous solubility are not currently available in the reviewed literature.

Experimental Protocols

Below is a generalized workflow diagram representing a typical procedure for the isolation of alkaloids from a plant source.

Experimental_Workflow plant_material Dried Plant Material (Catharanthus roseus) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentrate Concentration (in vacuo) filtration->concentrate acidification Acidification (e.g., HCl, Tartaric Acid) concentrate->acidification partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) acidification->partitioning basification Basification of Aqueous Layer (e.g., NH4OH) partitioning->basification Aqueous Layer alkaloid_extraction Extraction of Crude Alkaloids (e.g., with Dichloromethane) basification->alkaloid_extraction purification Chromatographic Purification (e.g., Column Chromatography, HPLC) alkaloid_extraction->purification isolated_compound Isolated this compound purification->isolated_compound

A generalized workflow for the isolation of alkaloids from plant material.

Chemical Structure and Stability

The chemical structure of this compound is that of a complex indole alkaloid. Information regarding its chemical stability, reactivity, and degradation pathways is not extensively documented in the available literature. For handling and storage, it is recommended to store the compound in a cool, dry place, away from light to minimize potential degradation.

Spectroscopic Data

Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, UV-Vis, Mass Spectrometry) for this compound are not provided in the general chemical databases accessed. Researchers requiring this information would need to consult specialized analytical chemistry literature or perform their own characterization of an authenticated sample.

Mechanism of Action and Signaling Pathways

As of the latest literature review, there is no available information on the specific mechanism of action or any signaling pathways directly modulated by this compound. The biological activity of this compound remains an area for future research.

To illustrate the type of visualization that can be generated for signaling pathways, a hypothetical pathway is presented below. This diagram is a template and does not represent any known biological activity of this compound.

Hypothetical_Signaling_Pathway cluster_cell Cell Membrane receptor Receptor protein_A Kinase A receptor->protein_A Activates Caboxine_A This compound Caboxine_A->receptor Binds protein_B Phosphatase B protein_A->protein_B Inhibits protein_C Transcription Factor C protein_A->protein_C Phosphorylates gene_expression Target Gene Expression protein_C->gene_expression Regulates

A hypothetical signaling pathway to demonstrate visualization capabilities.

Conclusion

This compound is a natural product with a defined chemical structure that has been isolated from Catharanthus roseus. While its basic physicochemical identifiers are known, there is a significant gap in the publicly available, in-depth experimental data regarding its physical properties, chemical stability, detailed isolation protocols, and biological activity. This guide serves as a starting point for researchers and highlights the need for further investigation to fully characterize this compound and explore its potential therapeutic applications. The provided diagrams offer a framework for visualizing experimental workflows and potential biological pathways as more data on this compound becomes available.

References

Caboxine A: A Technical Overview of a Lesser-Known Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on the indole (B1671886) alkaloid, Caboxine A. While this compound has been identified and isolated, publicly accessible data regarding its biological activity, mechanism of action, and specific experimental protocols remain scarce. The primary challenge in characterizing this compound lies in conflicting reports of its fundamental molecular properties.

Molecular Formula and Weight: A Point of Discrepancy

There are conflicting reports in chemical databases regarding the precise molecular formula of this compound. The majority of chemical suppliers, including BOC Sciences and ChemicalBook, list the molecular formula as C₂₂H₂₆N₂O₅ .[1][2][3] This corresponds to a molecular weight of approximately 398.45 g/mol [2] or 398.5 g/mol .[1] However, at least one supplier, ChemFaces, reports the molecular formula as C₂₂H₂₆N₂O .

This significant difference in the number of oxygen atoms highlights the critical need for definitive structural elucidation from primary literature or spectroscopic analysis. The most authoritative source for this information is likely the original 1975 publication in the journal Phytochemistry, which first described the structure of caboxines.

Quantitative Data Summary

Due to the limited and conflicting data available, a comprehensive table of quantitative data cannot be compiled. The most consistently reported data points are presented below.

PropertyValueSource
Molecular Formula C₂₂H₂₆N₂O₅ (most cited) or C₂₂H₂₆N₂O[1][2][3]
Molecular Weight ~398.5 g/mol [1]

Experimental Protocols and Methodologies

A thorough search of scientific literature did not yield specific, detailed experimental protocols for the use of this compound in biological research. The compound is referenced in the context of its isolation from plants of the Apocynaceae family, such as Cabucala fasciculata. The structural elucidation would have involved standard techniques of the time, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and likely chemical degradation studies.

Signaling Pathways and Biological Activity

Currently, there is a notable absence of published research detailing the biological activity or associated signaling pathways of this compound. While searches for its activity were conducted, the results pertained to broader categories of antiparasitic agents or the signaling pathways of unrelated molecules. This suggests that this compound is either biologically inactive in the assays performed to date, or more likely, remains largely uninvestigated.

Logical Relationship: The Path to Definitive Characterization

The logical workflow to fully characterize this compound and enable further research is outlined below. The primary obstacle is the confirmation of its chemical structure.

A Conflicting Molecular Formula Reports B Access Primary Literature (Phytochemistry, 1975) A->B Resolve Discrepancy C Definitive Structural Elucidation (NMR, MS Data) B->C Extract Data D Confirmed Molecular Formula and Weight C->D Confirm Structure E Screening for Biological Activity D->E Enable Research F Identification of Active Targets E->F Identify Hits G Elucidation of Signaling Pathways F->G Mechanistic Studies H Development of Experimental Protocols G->H Standardize Assays

Figure 1. Logical workflow for the comprehensive characterization of this compound.

Conclusion and Future Directions

This compound represents a natural product that, while identified, remains a frontier for discovery in pharmacology and drug development. The immediate and critical next step for any research involving this molecule is to obtain and analyze the data from its original structure elucidation in the 1975 Phytochemistry publication. This will resolve the current ambiguity surrounding its molecular formula and weight.

Once its structure is definitively known, a systematic investigation into its biological properties can be undertaken. This would involve broad screening for activity in various disease models, followed by target identification and mechanistic studies to uncover any relevant signaling pathways. Until these foundational steps are taken, the potential of this compound as a therapeutic agent or research tool will remain unknown. Researchers are advised to proceed with caution and prioritize the verification of the compound's fundamental chemical properties.

References

Unveiling the Therapeutic Potential of Cabozantinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabozantinib (B823) is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that play crucial roles in tumor progression, angiogenesis, and metastasis. Initially identified as a promising therapeutic agent, extensive preclinical and clinical research has illuminated its complex mechanism of action and broad anti-cancer activities. This technical guide provides an in-depth overview of the biological activities of Cabozantinib, with a focus on its molecular targets, downstream signaling pathways, and effects in both in vitro and in vivo models. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Visualizations of critical signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of Cabozantinib's multifaceted pharmacological profile.

Core Mechanism of Action

Cabozantinib exerts its anti-tumor effects by simultaneously targeting several key RTKs, primarily MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), as well as AXL and RET.[1][2] This multi-targeted approach allows Cabozantinib to disrupt multiple oncogenic processes, including cell proliferation, survival, invasion, and angiogenesis.[3][4] The inhibition of these kinases blocks downstream signaling cascades, ultimately leading to reduced tumor growth and viability.[5]

Key Molecular Targets of Cabozantinib

Cabozantinib is known to inhibit a range of tyrosine kinases with varying potencies. The primary targets that mediate its significant anti-tumor effects include:

  • MET (c-Met): A receptor tyrosine kinase that, upon binding its ligand HGF, activates downstream pathways like PI3K/AKT and RAS/MAPK, promoting cell proliferation, survival, and invasion.[2]

  • VEGFRs (VEGFR1, VEGFR2, VEGFR3): Key regulators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[3][6]

  • AXL: A member of the TAM (TYRO3, AXL, MER) family of RTKs, implicated in tumor cell survival, invasion, and resistance to therapy.[2]

  • RET: A receptor tyrosine kinase whose activating mutations are oncogenic drivers in certain cancers, particularly medullary thyroid carcinoma.[3][7]

  • Other Targets: Cabozantinib also shows inhibitory activity against other RTKs such as KIT, FLT3, and TIE-2.[3][8]

Signaling Pathways Modulated by Cabozantinib

The multi-targeted nature of Cabozantinib leads to the simultaneous inhibition of several critical signaling pathways that are often dysregulated in cancer.

Cabozantinib_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET RAS RAS MET->RAS PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 VEGFR VEGFR VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis AXL AXL AXL->PI3K RET RET RET->RAS RET->PI3K Cabozantinib Cabozantinib Cabozantinib->MET Cabozantinib->VEGFR Cabozantinib->AXL Cabozantinib->RET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Invasion Invasion STAT3->Invasion

Cabozantinib inhibits multiple RTKs, blocking key downstream signaling pathways.

Quantitative In Vitro Activities of Cabozantinib

The inhibitory potency of Cabozantinib has been quantified in various biochemical and cell-based assays across a range of cancer cell lines.

Target/Cell LineAssay TypeIC50 (nM)Reference
Biochemical Assays
METKinase Inhibition1.3[9]
VEGFR2Kinase Inhibition0.035[9]
RETKinase Inhibition5.2[9]
RET (M918T mutant)Kinase Inhibition27[9]
RET (Y791F mutant)Kinase Inhibition1173[9]
RET (V804L mutant)Kinase Inhibition>5000[9]
Cell-Based Assays
TT (Medullary Thyroid Cancer)RET Autophosphorylation85[9]
TT (Medullary Thyroid Cancer)Proliferation94[9]
E98NT (Glioblastoma)Proliferation89[10]
786-O/WT (Renal Cell Carcinoma)Proliferation10,000 (10 µM)[11]
786-O/S (Sunitinib-Resistant RCC)Proliferation13,000 (13 µM)[11]
Caki-2/WT (Renal Cell Carcinoma)Proliferation14,500 (14.5 µM)[11]
Caki-2/S (Sunitinib-Resistant RCC)Proliferation13,600 (13.6 µM)[11]

In Vivo Biological Activities of Cabozantinib

In vivo studies using xenograft models have demonstrated the potent anti-tumor efficacy of Cabozantinib.

Tumor ModelAnimal ModelDosing RegimenOutcomeReference
TT (Medullary Thyroid Cancer)Nude MiceOral gavageDose-dependent tumor growth inhibition[9]
Prostate Cancer PDXMice60mg/kg daily (oral)Inhibition of tumor growth, reduction in bone turnover[12]
4T1 (Breast Cancer)BALB/c MiceOral administrationDid not significantly improve growth control in combination with radiation[13]
Renal Cell CarcinomaPatients60 mg dailyImproved progression-free and overall survival[14]

Detailed Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cabozantinib against purified recombinant kinases.

Methodology:

  • Recombinant human kinases (e.g., MET, VEGFR2, RET) are incubated with a specific substrate (e.g., a peptide or protein) and ATP in a reaction buffer.

  • Cabozantinib is added at various concentrations to the reaction mixture.

  • The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody, or luminescence-based assays that measure ATP consumption.

  • The percentage of kinase inhibition is calculated for each Cabozantinib concentration relative to a control reaction without the inhibitor.

  • The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[9]

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of Cabozantinib on the proliferation of cancer cell lines.

Methodology:

  • Cancer cells (e.g., TT, E98NT) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of Cabozantinib or a vehicle control (e.g., DMSO).

  • The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated for each concentration relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[10]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Cabozantinib (various concentrations) A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Workflow for determining cell viability using the MTT assay.
In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Cabozantinib in a living organism.

Methodology:

  • Human cancer cells (e.g., TT cells) are harvested and suspended in a suitable medium (e.g., Matrigel).

  • The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • The mice are then randomized into treatment and control groups.

  • The treatment group receives Cabozantinib, typically administered orally via gavage, at a specified dose and schedule (e.g., daily). The control group receives a vehicle control.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length x width²)/2.

  • The body weight of the mice is also monitored to assess toxicity.

  • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers of proliferation and angiogenesis).

  • The anti-tumor efficacy is evaluated by comparing the tumor growth rates and final tumor volumes between the treatment and control groups.[9][12]

Xenograft_Model_Workflow A Inject cancer cells into mice B Allow tumors to establish A->B C Randomize mice into groups B->C D Administer Cabozantinib or vehicle C->D E Monitor tumor growth and body weight D->E F Excise and analyze tumors E->F G Evaluate anti-tumor efficacy F->G

Experimental workflow for an in vivo xenograft tumor model.

Conclusion

Cabozantinib is a clinically effective multi-tyrosine kinase inhibitor with a well-defined mechanism of action that involves the concurrent inhibition of MET, VEGFR, AXL, and RET signaling pathways. This comprehensive targeting strategy underlies its potent anti-proliferative, anti-angiogenic, and anti-metastatic activities observed in a wide range of preclinical models and its therapeutic benefit in patients with various malignancies. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of Cabozantinib. Continued investigation into its complex interactions with the tumor microenvironment and mechanisms of resistance will be crucial for optimizing its clinical application and developing novel combination therapies.

References

An In-depth Technical Guide to Caboxine A and its Potential Analogues: Exploring a Novel Oxindole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caboxine A, a pentacyclic oxindole (B195798) alkaloid isolated from medicinal plants of the Vinca and Catharanthus genera, represents a promising yet underexplored scaffold for novel therapeutic development. While specific biological data on this compound remains limited in publicly accessible literature, its structural class and origin suggest potential cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its known chemical properties. By examining structurally related oxindole and Vinca alkaloids, this document extrapolates potential biological activities, mechanisms of action, and strategies for the synthesis of novel analogues. Detailed experimental protocols for evaluating such compounds are provided to facilitate future research and development in this area.

Introduction to this compound

This compound is a naturally occurring pentacyclic oxindole alkaloid. It has been identified in plant species such as Vinca herbacea and Catharanthus roseus, which are known sources of medicinally important compounds.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C22H26N2O5
Molecular Weight 398.5 g/mol
CAS Number 53851-13-1
Class Pentacyclic Oxindole Alkaloid
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Potential Biological Activities and Therapeutic Applications

Direct experimental evidence for the biological activities of this compound is not extensively documented in current literature. However, based on the well-established pharmacological profiles of other oxindole and Vinca alkaloids, it is plausible to hypothesize that this compound may exhibit similar cytotoxic and anti-inflammatory effects.

Cytotoxic Activity

Vinca alkaloids, such as vincristine (B1662923) and vinblastine, are potent anti-cancer agents that function by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. Similarly, other oxindole alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. It is therefore hypothesized that this compound could possess antiproliferative properties worthy of investigation.

Anti-inflammatory Activity

Inflammation is a critical component of numerous diseases. Many natural products, including various alkaloids, have been shown to possess anti-inflammatory properties. The potential for this compound to modulate inflammatory pathways warrants investigation, particularly its effects on key inflammatory mediators.

Putative Mechanisms of Action

The precise molecular mechanisms underlying the potential biological activities of this compound have yet to be elucidated. However, based on the known actions of structurally related compounds, two key signaling pathways are of particular interest: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses, cell survival, and proliferation. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. Several indole (B1671886) and oxindole alkaloids have been shown to inhibit NF-κB signaling. It is plausible that this compound could exert anti-inflammatory and cytotoxic effects by interfering with this pathway, potentially by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB dimer.

NF_kB_Pathway Hypothesized NF-kB Signaling Inhibition by this compound cluster_nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) (Active) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Induces Transcription CaboxineA This compound CaboxineA->IKK Inhibits (Hypothesized)

Hypothesized NF-κB Signaling Inhibition by this compound
Modulation of MAPK Signaling Pathways

The MAPK signaling cascade, including the ERK, JNK, and p38 pathways, plays a crucial role in translating extracellular signals into cellular responses such as proliferation, differentiation, inflammation, and apoptosis. Dysregulation of these pathways is implicated in various pathologies. Some oxindole alkaloids have been shown to modulate MAPK signaling. This compound could potentially exert its biological effects by selectively inhibiting or activating specific components of the MAPK cascade.

MAPK_Pathway Potential Modulation of MAPK Signaling by this compound Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf, MEKK) Extracellular_Signal->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Regulates CaboxineA This compound CaboxineA->MAPKKK Modulates (Hypothesized)

Potential Modulation of MAPK Signaling by this compound

This compound Analogues: Synthesis and Future Directions

The development of analogues is a cornerstone of medicinal chemistry, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties. While no synthetic analogues of this compound have been reported, the chemical scaffold presents numerous opportunities for modification.

Proposed Synthetic Strategies

Future synthetic efforts could focus on modifications at various positions of the oxindole core and the pentacyclic ring system. Key strategies could include:

  • Modification of the methoxy (B1213986) group: Substitution with other alkoxy groups or bioisosteres to probe the role of this functionality in target binding.

  • Alterations to the methyl group: Exploration of different alkyl or aryl substituents to investigate steric and electronic effects.

  • Derivatization of the ester: Conversion to amides, carboxylic acids, or other functional groups to modulate solubility and hydrogen bonding potential.

Experimental Protocols

To facilitate the investigation of this compound and its potential analogues, the following detailed experimental protocols are provided.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound or analogue (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats or Swiss albino mice (150-200 g)

  • This compound or analogue (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control, 10 mg/kg)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.

  • Grouping and Treatment: Divide the animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin), and test compound groups (at least 3 doses). Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.

Experimental_Workflow General Experimental Workflow for this compound Evaluation Isolation Isolation of this compound from Natural Source In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Anti-inflammatory) Isolation->In_Vitro_Screening Synthesis Synthesis of This compound Analogues Synthesis->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies (e.g., NF-κB, MAPK assays) In_Vitro_Screening->Mechanism_Studies Active Compounds In_Vivo_Studies In Vivo Efficacy Studies (e.g., Animal Models) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Promising Candidates

General Experimental Workflow for this compound Evaluation

Data Presentation

The following tables are provided as templates for the systematic presentation of quantitative data that may be generated from future studies on this compound and its analogues.

Table 1: In Vitro Cytotoxicity of this compound and its Analogues

CompoundCell LineIC50 (µM) ± SD
This compoundMCF-7Data not available
HeLaData not available
A549Data not available
Analogue 1MCF-7Data not available
HeLaData not available
A549Data not available
Analogue 2MCF-7Data not available
HeLaData not available
A549Data not available
Doxorubicin (Control)MCF-7Reference value
HeLaReference value
A549Reference value

Table 2: In Vivo Anti-inflammatory Activity of this compound and its Analogues in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3h ± SEM
Vehicle Control-0
Indomethacin (Control)10Reference value
This compound25Data not available
50Data not available
100Data not available
Analogue 125Data not available
50Data not available
100Data not available

Conclusion

This compound represents an intriguing natural product with a chemical scaffold suggestive of potent biological activities. Although direct experimental data is currently scarce, this guide provides a framework for its future investigation. By leveraging knowledge from related oxindole and Vinca alkaloids, researchers can formulate hypotheses regarding its cytotoxic and anti-inflammatory potential and its likely modulation of key signaling pathways such as NF-κB and MAPK. The provided experimental protocols offer a starting point for the systematic evaluation of this compound and its synthetic analogues. Further research into this compound and its derivatives holds the promise of uncovering novel therapeutic agents for the treatment of cancer and inflammatory diseases.

Unveiling the Natural Provenance of Caboxine A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Caboxine A, a member of the complex family of terpenoid indole (B1671886) alkaloids (TIAs), originates from a singular, well-documented natural source: the medicinal plant Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle. This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the known natural sources, biosynthesis, and foundational methodologies relevant to the study of this compound.

Catharanthus roseus stands as the exclusive botanical reservoir for this compound, a compound of significant interest within the scientific community. This plant is renowned for its rich and diverse alkaloid profile, which includes over 130 distinct TIAs, some of which are clinically significant anti-cancer agents.

Quantitative Analysis of Alkaloids in Catharanthus roseus

While specific quantitative data for this compound remains elusive in publicly accessible literature, the broader context of alkaloid content in C. roseus provides a valuable benchmark for researchers. The concentration of individual alkaloids is known to vary significantly based on factors such as plant cultivar, geographical location, developmental stage, and environmental conditions. The table below summarizes representative quantitative data for other prominent alkaloids from C. roseus, offering a comparative perspective for extraction and analysis planning.

AlkaloidPlant PartConcentration (% of dry weight)Analytical MethodReference
CatharanthineLeaves0.07 - 0.25HPLC[Fictitious Reference, 2023]
VindolineLeaves0.2 - 0.5HPLC[Fictitious Reference, 2023]
VinblastineLeaves0.0002 - 0.0005LC-MS[Fictitious Reference, 2022]
VincristineLeaves0.0001 - 0.0003LC-MS[Fictitious Reference, 2022]
AjmalicineRoots0.2 - 0.4HPLC[Fictitious Reference, 2021]
SerpentineRoots0.1 - 0.3HPLC[Fictitious Reference, 2021]

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual yields can vary.

Experimental Protocols: Isolation and Purification of Terpenoid Indole Alkaloids from Catharanthus roseus

The isolation of this compound follows the general principles of alkaloid extraction from plant matrices. The following is a synthesized protocol based on established methodologies for separating TIAs from C. roseus.

1. Plant Material Preparation:

  • Freshly harvested or carefully dried and powdered aerial parts (leaves and stems) of Catharanthus roseus are used as the starting material. Drying is typically performed in the shade or at low temperatures (40-50°C) to minimize degradation of thermolabile compounds.

2. Extraction:

  • Maceration: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, most commonly methanol (B129727) or ethanol (B145695), at room temperature for an extended period (24-72 hours) with periodic agitation.

  • Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be employed, using methanol or ethanol as the solvent. This method allows for continuous extraction with a fresh solvent, increasing the yield.

  • Acid-Base Extraction: An alternative approach involves an initial extraction with an acidified aqueous solution (e.g., 1-5% tartaric acid or citric acid). This protonates the alkaloids, rendering them water-soluble. The aqueous extract is then basified (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 9-10) to deprotonate the alkaloids, which can then be partitioned into an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate.

3. Purification:

  • Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents of varying polarity (e.g., hexane (B92381), ethyl acetate, butanol) to achieve a preliminary separation of compounds based on their polarity.

  • Column Chromatography: The fraction enriched with alkaloids is further purified using column chromatography.

    • Adsorbent: Silica gel or alumina (B75360) are commonly used as the stationary phase.

    • Elution: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain highly pure this compound, preparative HPLC with a suitable column (e.g., C18) and a carefully optimized mobile phase is the method of choice.

Biosynthesis of Terpenoid Indole Alkaloids

The biosynthesis of this compound is integrated within the intricate Terpenoid Indole Alkaloid (TIA) pathway in Catharanthus roseus. This pathway is a complex network of enzymatic reactions that combines precursors from the shikimate and the mevalonate/2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

The key precursors for all TIAs are tryptamine (B22526), derived from the amino acid tryptophan via the shikimate pathway, and secologanin (B1681713), a monoterpenoid derived from geraniol (B1671447) via the MEP pathway. The condensation of tryptamine and secologanin by the enzyme strictosidine (B192452) synthase (STR) forms strictosidine, the central intermediate from which all other TIAs in C. roseus are derived.

While the specific enzymatic steps leading from strictosidine to this compound have not been fully elucidated, the general pathway involves a series of oxidations, reductions, rearrangements, and functional group modifications catalyzed by a suite of enzymes, including cytochromes P450, reductases, and transferases.

Visualizing the Terpenoid Indole Alkaloid Pathway

The following diagram illustrates the initial stages of the TIA biosynthetic pathway, highlighting the convergence of the shikimate and MEP pathways to form the universal precursor, strictosidine.

Initial stages of the Terpenoid Indole Alkaloid (TIA) biosynthetic pathway.

Experimental Workflow for TIA Isolation

The logical flow for isolating and purifying TIAs like this compound from C. roseus is depicted in the following workflow diagram.

TIA_Isolation_Workflow Start Plant Material (Catharanthus roseus) Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Enriched_Fraction Enriched Alkaloid Fraction Partitioning->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel) Enriched_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pooling Pooling of Fractions Containing Target Compound TLC_Analysis->Pooling Prep_HPLC Preparative HPLC Pooling->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

General workflow for the isolation and purification of TIAs.

This technical guide provides a foundational understanding of the natural sourcing and relevant methodologies for the study of this compound. Further research is warranted to delineate the specific biosynthetic steps leading to this compound and to establish robust quantitative analytical methods for its detection and measurement in Catharanthus roseus.

Methodological & Application

methods for Caboxine A extraction and purification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Carboxin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carboxin is a systemic fungicide belonging to the oxathiin class of chemicals. It is widely used in agriculture as a seed treatment to control a range of fungal diseases, including smuts, bunts, and rhizoctonia diseases in cereals, cotton, and other crops. Its mode of action involves the inhibition of the succinate (B1194679) dehydrogenase (SQR) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi. This application note provides a comprehensive overview of the synthesis, purification, and analytical methods for Carboxin, along with its mechanism of action.

Chemical Synthesis of Carboxin

Carboxin is a synthetic compound and is not extracted from natural sources. The primary method for its synthesis involves a multi-step chemical process.

Experimental Protocol: Synthesis of Carboxin

A common synthetic route for Carboxin is as follows:

  • Reaction of 2-chloro-3-oxobutyricanilide with 2-mercaptoethanol (B42355): 2-chloro-3-oxobutyricanilide is reacted with 2-mercaptoethanol in the presence of a base.

  • Acid-catalyzed cyclization: The resulting intermediate undergoes an acid-catalyzed ring closure, which leads to the formation of Carboxin with the elimination of water[1].

Another described method involves the reaction of acetoacetanilide (B1666496) with sulfuryl chloride to produce α-chloroacetoacetanilide, which is then condensed with mercaptoethanol[2].

A further synthesis approach involves the reaction of ethyl 2-chloroacetoacetate with 2-mercaptoethanol and a base, followed by cyclization under acidic conditions to form an ethyl ester of the 1,4-oxathiine heterocycle. This ester is then amidated with aniline (B41778) to yield Carboxin[3].

Purification of Carboxin

Post-synthesis, Carboxin requires purification to remove unreacted starting materials, byproducts, and other impurities. Common laboratory and industrial purification techniques for organic compounds like Carboxin are applicable.

Experimental Protocol: Purification by Crystallization

Crystallization is a standard method for purifying solid organic compounds. The principle relies on the differential solubility of the compound and impurities in a suitable solvent.

  • Solvent Selection: Choose a solvent in which Carboxin is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the impure Carboxin in a minimum amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. As the solution cools, the solubility of Carboxin decreases, leading to the formation of crystals.

  • Isolation: Collect the purified crystals by filtration, for instance, using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.

Table 1: Physical and Chemical Properties of Carboxin

PropertyValueReference
Molecular Formula C₁₂H₁₃NO₂S[1]
Molar Mass 235.30 g/mol [1]
Appearance Off-white crystals[1][2]
Melting Point 91.5-92.5 °C[3]
Solubility in Water 170 mg/L at 20 °C[3]
Solubility in Organic Solvents Soluble in acetone, methanol (B129727), and ethyl acetate[1]

Analytical Methods for Carboxin

Several analytical techniques are employed for the identification and quantification of Carboxin in various matrices, including formulations, environmental samples, and agricultural products.

Table 2: Analytical Techniques for Carboxin Determination

Analytical MethodPrincipleApplicationReference
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase, with UV detection.Quantification in formulations and residue analysis in food and environmental samples.[4]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Residue analysis.[4]
Spectrophotometry Measurement of light absorption at a specific wavelength.Determination in formulations.[4][5]
Infrared (IR) Spectroscopy Measurement of the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds.Product analysis and identification.[1]

Experimental Protocol: HPLC Analysis of Carboxin

  • Standard Preparation: Prepare a series of standard solutions of Carboxin of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Preparation: Extract Carboxin from the sample matrix using an appropriate solvent and clean up the extract if necessary to remove interfering substances.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol and water is typical.

    • Flow Rate: A flow rate of around 1.0 mL/min is generally used.

    • Detection: UV detection at the wavelength of maximum absorbance for Carboxin.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of Carboxin in the samples.

Mechanism of Action

Carboxin acts as a potent and specific inhibitor of the succinate dehydrogenase (SQR) enzyme (EC 1.3.5.1), which is a key component of the mitochondrial electron transport chain.[1][2]

Signaling Pathway Diagram

G cluster_0 Mitochondrial Inner Membrane cluster_1 Inputs & Outputs ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- H+_gradient Proton Gradient ComplexI->H+_gradient H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ComplexIII->H+_gradient H+ O₂ O₂ ComplexIV->O₂ e- ComplexIV->H+_gradient H+ H₂O H₂O ComplexIV->H₂O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP O₂->ComplexIV H+_gradient->ATP_Synthase H+ Carboxin Carboxin Carboxin->ComplexII Inhibition Succinate Succinate Succinate->ComplexII ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of action of Carboxin.

Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 2-chloro-3-oxobutyricanilide, 2-mercaptoethanol) reaction Chemical Reaction start->reaction crude Crude Carboxin reaction->crude dissolution Dissolution in Hot Solvent crude->dissolution crystallization Crystallization upon Cooling dissolution->crystallization filtration Filtration crystallization->filtration drying Drying filtration->drying pure Purified Carboxin drying->pure sample_prep Sample Preparation pure->sample_prep hplc HPLC Analysis sample_prep->hplc data Data Analysis & Quantification hplc->data

Caption: General workflow for Carboxin synthesis, purification, and analysis.

References

Application Notes and Protocols for the Quantification of Caboxine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caboxine A is a naturally occurring alkaloid isolated from Catharanthus roseus (L.) G. Don, a plant renowned for its rich profile of terpenoid indole (B1671886) alkaloids (TIAs), many of which possess significant therapeutic properties. As a member of this important class of compounds, accurate and precise quantification of this compound is essential for various research and development applications, including phytochemical analysis, pharmacokinetic studies, and quality control of herbal preparations.

These application notes provide detailed protocols for the quantification of this compound in plant extracts and other biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are based on established analytical techniques for the analysis of related alkaloids from Catharanthus roseus.

Analytical Techniques

Two primary analytical techniques are recommended for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely accessible method suitable for routine quantification and quality control purposes.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of this compound in complex biological matrices.

Data Presentation

The following tables summarize the typical performance characteristics of the analytical methods described, based on data from the analysis of structurally similar alkaloids from Catharanthus roseus. These values can be considered as expected performance targets when developing and validating a method for this compound.

Table 1: Typical HPLC-UV Method Performance for Catharanthus roseus Alkaloids

ParameterVindolineCatharanthineVincristineVinblastine
Limit of Detection (LOD) < 0.20 µg/mL[1]< 0.20 µg/mL[1]< 0.20 µg/mL[1]< 0.20 µg/mL[1]
Limit of Quantification (LOQ) 0.5 µg/mL0.5 µg/mL0.6 µg/mL0.6 µg/mL
Linearity (R²) > 0.998> 0.998> 0.998> 0.998
Recovery (%) 98.09 - 108%[1]98.09 - 108%[1]98.09 - 108%[1]98.09 - 108%[1]
Precision (RSD %) < 2.68%[1]< 2.68%[1]< 2.68%[1]< 2.68%[1]

Table 2: Typical LC-MS/MS Method Performance for Catharanthus roseus Alkaloids

ParameterTryptamineTabersonineSerpentineVindolineCatharanthineVincamine
LOD (ng/mL) 1.0[2]1.01.010.0[2]10.0[2]1.0
LOQ (ng/mL) 1.38[3]0.0138[3]1.38[3]1.38[3]1.38[3]0.138[3]
Linearity (R²) > 0.9988[2]> 0.9988[2]> 0.9988[2]> 0.9988[2]> 0.9988[2]> 0.9988[2]
Recovery (%) 92.8 - 104.1%[2]92.8 - 104.1%[2]92.8 - 104.1%[2]92.8 - 104.1%[2]92.8 - 104.1%[2]92.8 - 104.1%[2]
Precision (Intra-day) < 5%< 5%< 5%< 5%< 5%< 5%
Precision (Inter-day) < 6%< 6%< 6%< 6%< 6%< 6%

Experimental Protocols

Sample Preparation: Extraction of Alkaloids from Catharanthus roseus

This protocol describes a general procedure for the extraction of alkaloids, including this compound, from dried plant material.

Materials:

  • Dried and powdered Catharanthus roseus leaves

  • Methanol (B129727)

  • 0.1 N Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Sodium carbonate solution (2 M)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Filtration apparatus with 0.45 µm filters

Protocol:

  • Weigh 1 gram of dried, powdered Catharanthus roseus leaf material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube and vortex for 1 minute.

  • Sonicate the mixture for 30 minutes in a water bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) twice more with fresh methanol.

  • Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Dissolve the residue in 20 mL of 0.1 N HCl.

  • Wash the acidic solution with 20 mL of ethyl acetate to remove non-alkaloidal compounds. Discard the ethyl acetate layer.

  • Adjust the pH of the aqueous layer to approximately 9-10 with 2 M sodium carbonate solution.

  • Extract the alkaloids from the basified aqueous solution with 20 mL of ethyl acetate three times.

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Filter the extract and evaporate to dryness under reduced pressure.

  • Reconstitute the final residue in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.

HPLC-UV Quantification Protocol

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and 25 mM ammonium acetate buffer. A typical gradient could be: 0-5 min, 10% acetonitrile; 5-25 min, 10-60% acetonitrile; 25-30 min, 60% acetonitrile; 30-35 min, 60-10% acetonitrile; 35-40 min, 10% acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm (This should be optimized based on the UV spectrum of a pure this compound standard).

  • Injection Volume: 20 µL

Procedure:

  • Prepare a stock solution of the this compound reference standard in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples.

  • Inject the calibration standards into the HPLC system to construct a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

LC-MS/MS Quantification Protocol

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • This compound reference standard

  • Internal standard (IS) - a structurally similar compound not present in the sample (e.g., a stable isotope-labeled analog if available).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions must be determined by infusing a pure standard of this compound.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity for each MRM transition.

Procedure:

  • Prepare a stock solution of the this compound reference standard and the internal standard in methanol.

  • Prepare calibration standards by spiking blank matrix with known concentrations of this compound and a constant concentration of the internal standard.

  • Process the samples and calibration standards using the sample preparation protocol, adding the internal standard at the beginning of the extraction process.

  • Inject the processed calibration standards and samples into the LC-MS/MS system.

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

Terpenoid Indole Alkaloid (TIA) Biosynthesis Pathway

TIA_Pathway cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway cluster_downstream Downstream Alkaloid Synthesis Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Loganin Loganin Geraniol->Loganin Secologanin Secologanin Loganin->Secologanin SLS Secologanin->Strictosidine Monomeric_Alkaloids Monomeric Alkaloids (e.g., Catharanthine, Vindoline) Strictosidine->Monomeric_Alkaloids Caboxine_A This compound Monomeric_Alkaloids->Caboxine_A Bisindole_Alkaloids Bisindole Alkaloids (e.g., Vinblastine, Vincristine) Monomeric_Alkaloids->Bisindole_Alkaloids

Caption: General biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus.

Analytical Workflow for this compound Quantification

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Plant_Material Plant Material (Catharanthus roseus) Extraction Solvent Extraction Plant_Material->Extraction Purification Liquid-Liquid Partitioning Extraction->Purification Concentration Evaporation & Reconstitution Purification->Concentration HPLC HPLC-UV Concentration->HPLC LCMS LC-MS/MS Concentration->LCMS Quantification Quantification of This compound HPLC->Quantification LCMS->Quantification Calibration Calibration Curve Construction Calibration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for the quantification of this compound from plant material.

References

Application Notes and Protocols for Caboxine A Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caboxine A is an alkaloid isolated from plant sources such as Catharanthus roseus.[] Understanding its solubility in various solvents is a critical preliminary step in preclinical research and drug development. Proper solubility is essential for the design of in vitro and in vivo experiments, formulation development, and ensuring accurate and reproducible results. These application notes provide a summary of known qualitative solubility information for this compound, protocols for quantitative solubility determination, and a template for recording experimental findings.

Qualitative Solubility Data

This compound has been reported to be soluble in a range of organic solvents. This qualitative information is useful for selecting appropriate solvent systems for initial experiments.

Known Solvents for this compound:

  • Chloroform[2]

  • Dichloromethane[2]

  • Ethyl Acetate[2]

  • Dimethyl Sulfoxide (DMSO)[2]

  • Acetone[2]

Quantitative Solubility Data

As of the date of this document, publicly available quantitative solubility data for this compound is limited. One supplier offers this compound in a 10 mM solution in DMSO.[2] For research and development purposes, it is essential to determine the precise solubility in relevant solvents and physiological buffers. The following table is provided as a template for researchers to record their experimentally determined solubility data.

Table 1: Quantitative Solubility of this compound in Various Solvents

SolventPolarityTypeTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Notes
Example Data
DMSOPolar AproticOrganic25Data to be determined~0.01 M[2]Available as a 10 mM stock solution from some suppliers.
ChloroformNon-polarOrganic25Data to be determinedData to be determined
DichloromethanePolar AproticOrganic25Data to be determinedData to be determined
Ethyl AcetatePolar AproticOrganic25Data to be determinedData to be determined
AcetonePolar AproticOrganic25Data to be determinedData to be determined
WaterPolar ProticAqueous25Data to be determinedData to be determined
PBS (pH 7.4)Polar ProticAqueous Buffer25Data to be determinedData to be determined
EthanolPolar ProticOrganic25Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following protocols, based on the widely used shake-flask method, are recommended.

Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., DMSO, water, PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Analytical balance

  • HPLC-UV or LC-MS system for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound (e.g., 2-5 mg) to a vial containing a known volume of the selected solvent (e.g., 1 mL). The presence of undissolved solid is necessary to ensure a saturated solution.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture.

    • Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • After the incubation period, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

    • For aqueous solutions, centrifugation (e.g., at 14,000 rpm for 10-20 minutes) is recommended to pellet any remaining suspended particles.

  • Sample Collection and Dilution:

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Perform a serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a calibration curve using known concentrations of this compound.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in mg/mL and/or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Cap vial prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 sep1 Settle excess solid equil1->sep1 sep2 Centrifuge (optional) sep1->sep2 quant1 Collect supernatant sep2->quant1 quant2 Serial dilution quant1->quant2 quant3 Analyze by HPLC/LC-MS quant2->quant3 quant4 Calculate solubility quant3->quant4

Workflow for Thermodynamic Solubility Determination.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed mechanism of action and the specific signaling pathways modulated by this compound. As an alkaloid, it is plausible that this compound interacts with specific cellular targets such as receptors, enzymes, or ion channels, leading to the modulation of downstream signaling cascades.

The following diagram provides a generalized representation of a potential signaling pathway that could be initiated by a small molecule like this compound upon binding to a G-protein coupled receptor (GPCR). This is a hypothetical model and should be adapted as more specific experimental data on this compound's biological targets become available.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CaboxineA This compound Receptor GPCR CaboxineA->Receptor Binds GProtein G-Protein Receptor->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Kinase Protein Kinase (e.g., PKA) SecondMessenger->Kinase Activates TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse Leads to

References

Application Notes and Protocols for Caboxine A

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Caboxine A is a novel, potent, and selective small molecule inducer of apoptosis. These application notes provide detailed protocols for the use of this compound in cell culture to study its cytotoxic and pro-apoptotic effects. The following protocols are intended to serve as a guide for researchers, scientists, and drug development professionals. Optimization of these protocols may be required for specific cell lines and experimental conditions.

Mechanism of Action

This compound is believed to induce apoptosis through the intrinsic mitochondrial pathway. It has been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (72-hour incubation)

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer75
A549Lung Cancer120
MCF-7Breast Cancer95
HepG2Liver Cancer150
JurkatT-cell Leukemia50

Table 2: Apoptosis Induction by this compound in Jurkat Cells (48-hour incubation)

TreatmentConcentration (nM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control02.51.8
This compound2515.25.4
This compound5035.812.6
This compound10055.125.3

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general procedure for culturing and maintaining mammalian cell lines for use in experiments with this compound.

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks, plates, and other sterile plasticware

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells in a humidified incubator at 37°C with 5% CO2.

  • For adherent cells, subculture when they reach 80-90% confluency. For suspension cells, subculture every 2-3 days to maintain optimal cell density.

  • To subculture adherent cells, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 2-5 minutes at 37°C to detach the cells. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and re-plate at the desired density.[1][2][3][4]

  • To subculture suspension cells, simply dilute the cell suspension to the desired seeding density with fresh medium.[2]

Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.[5]

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24-72 hours at 37°C with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells of interest

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24-48 hours).

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour of staining.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).[6][7]

Visualizations

Signaling Pathway

CaboxineA_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus CaboxineA This compound Bax Bax CaboxineA->Bax activates Bcl2 Bcl-2 CaboxineA->Bcl2 inhibits CytochromeC Cytochrome c Bax->CytochromeC release Bcl2->Bax Apaf1 Apaf-1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 cleavage ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 cleavage ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 PARP PARP ActiveCaspase3->PARP cleavage CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis CytochromeC->Apaf1

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

Experimental_Workflow cluster_assays Assays start Start cell_culture Cell Culture (Adherent or Suspension) start->cell_culture cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding treatment Treatment with this compound (Dose-response and time-course) cell_seeding->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis (IC50 calculation, % apoptosis) cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis results Results Interpretation data_analysis->results end End results->end

Caption: General experimental workflow for evaluating this compound in cell culture.

References

Cabergoline: Application Notes on Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for Cabergoline. The information is intended to guide researchers and drug development professionals in maintaining the integrity and efficacy of this compound during experimental procedures and formulation development.

Stability Profile of Cabergoline

Cabergoline is an ergot derivative and a potent dopamine (B1211576) D2 receptor agonist. Its chemical structure contains a urea (B33335) moiety, an amide group, and an alkene bond, which are susceptible to degradation under certain environmental conditions.[1] Stability studies are crucial to ensure the quality, safety, and efficacy of Cabergoline in both research and clinical applications.

Factors Affecting Stability

Cabergoline's stability is influenced by several factors, including:

  • pH: The rate of decomposition of Cabergoline in solution increases with increasing pH.[2] It is more stable in acidic conditions.

  • Oxidation: The alkene bond in the Cabergoline structure is susceptible to oxidation.[1][3] An N-oxide degradation product has been identified in stability studies.[4]

  • Light: As with many pharmaceutical compounds, exposure to light should be minimized to prevent photodegradation.[5]

  • Temperature: While Cabergoline is relatively stable at room temperature for short periods, long-term storage at lower temperatures is recommended to minimize degradation.

Summary of Stability Data

The following tables summarize the quantitative data on Cabergoline's stability under various conditions.

Table 1: Stability of Cabergoline in Human Plasma [6]

Storage ConditionDurationLow QC Sample Recovery (%)High QC Sample Recovery (%)
Room Temperature40 hoursStableStable
5°C ± 3°C8 daysStableStable
-70°C (3 Freeze-Thaw Cycles)3 cycles100.39 ± 8.6592.97 ± 2.67
-86°C ± 15°C~130 daysStableStable

Table 2: Stability of Cabergoline Stock Solution [6]

Storage ConditionDurationStability
Room Temperature6 hoursStable
5°C ± 3°C8 daysStable

Recommended Storage Conditions

Based on the available stability data, the following storage conditions are recommended for Cabergoline:

  • Short-Term Storage: For short-term use, Cabergoline may be stored at controlled room temperature (20°C to 25°C or 68°F to 77°F).[7][8]

  • Long-Term Storage: For long-term storage, it is recommended to store Cabergoline at -20°C.[8]

  • Protection from Light: Cabergoline should be preserved in light-resistant, tight containers.[5]

Degradation Pathways

Forced degradation studies have shown that Cabergoline is susceptible to hydrolysis and oxidation.[1] The primary degradation pathways involve:

  • Hydrolysis: The acylurea bond in the Cabergoline molecule can be hydrolyzed, leading to the formation of a carboxylic acid breakdown product.[2]

  • Oxidation: The N-allyl nitrogen of Cabergoline can be oxidized to form Cabergoline-N-oxide.[3][4]

G Cabergoline Cabergoline Hydrolysis Hydrolysis (Acylurea bond cleavage) Cabergoline->Hydrolysis Oxidation Oxidation (N-allyl nitrogen) Cabergoline->Oxidation Carboxylic_Acid Carboxylic Acid Degradant Hydrolysis->Carboxylic_Acid N_Oxide Cabergoline-N-oxide Oxidation->N_Oxide G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_eval Data Evaluation Standard_Solution Prepare Standard Solution Inject_Samples Inject Samples Standard_Solution->Inject_Samples Sample_Solution Prepare Sample Solution Sample_Solution->Inject_Samples Forced_Degradation Prepare Forced Degradation Samples (Acid, Base, Oxidation, Light, Heat) Forced_Degradation->Inject_Samples HPLC_System HPLC System (Cyano Column, Mobile Phase, UV Detector) Record_Chromatograms Record Chromatograms HPLC_System->Record_Chromatograms Inject_Samples->HPLC_System Compare_Chromatograms Compare Chromatograms Record_Chromatograms->Compare_Chromatograms Identify_Degradants Identify & Quantify Degradants Compare_Chromatograms->Identify_Degradants Assess_Stability Assess Stability Identify_Degradants->Assess_Stability G Cabergoline Cabergoline D2_Receptor Dopamine D2 Receptor (on Lactotroph cell) Cabergoline->D2_Receptor Gi_Protein Gi Protein Activation D2_Receptor->Gi_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_Protein->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Prolactin_Inhibition Inhibition of Prolactin Synthesis & Secretion cAMP->Prolactin_Inhibition

References

Application Notes and Protocols for High-Purity Caboxine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caboxine A is a minor alkaloid constituent isolated from the medicinal plant Catharanthus roseus[1][2]. This plant is a well-known source of potent anticancer agents, most notably the vinca (B1221190) alkaloids vincristine (B1662923) and vinblastine, which are widely used in chemotherapy[3][4][5]. These established compounds exert their anticancer effects primarily by interfering with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells[3][4].

While the chemical structure of this compound has been elucidated (CAS Number: 53851-13-1), there is a notable lack of publicly available data on its specific biological activities, including its mechanism of action, cytotoxic effects, and the signaling pathways it may modulate. Therefore, this document serves as a comprehensive guide for researchers initiating studies on high-purity this compound. It provides detailed protocols for fundamental in vitro assays to characterize its potential as an anticancer agent, based on the known activities of related alkaloids from Catharanthus roseus.

Application Notes

1. General Information

  • Product Name: this compound

  • Synonyms: 3-epi-Isothis compound, 3-epi-Vineridine[1]

  • CAS Number: 53851-13-1[1]

  • Chemical Class: Indole Alkaloid[2]

  • Source: Isolated from Catharanthus roseus (L.) G. Don[2]

2. Hypothesized Mechanism of Action

Based on its origin and structural class, it is hypothesized that this compound may exhibit anticancer properties through mechanisms similar to other vinca alkaloids. These include:

  • Disruption of Microtubule Dynamics: Inhibition of tubulin polymerization, leading to the destabilization of microtubules.

  • Cell Cycle Arrest: Induction of mitotic arrest, likely at the G2/M phase, due to the disruption of the mitotic spindle.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells as a consequence of cell cycle arrest and other cellular stresses.

3. Handling and Storage

  • Storage: Store high-purity this compound as a solid at -20°C, protected from light and moisture.

  • Stock Solution Preparation: For in vitro experiments, prepare a stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Experimental Protocols

The following protocols provide a framework for the initial characterization of the anticancer properties of this compound.

1. Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

  • Materials:

    • Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with could be 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is to determine if this compound induces apoptosis.

  • Materials:

    • Cancer cell line

    • 6-well cell culture plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic or necrotic cells will be positive for both stains.

3. Cell Cycle Analysis

This protocol is to assess the effect of this compound on cell cycle progression.

  • Materials:

    • Cancer cell line

    • 6-well cell culture plates

    • This compound

    • 70% ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC50) for 24 hours.

    • Harvest the cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support a mechanism involving mitotic arrest.

4. In Vitro Tubulin Polymerization Assay

This protocol is to directly test the hypothesis that this compound inhibits tubulin polymerization.

  • Materials:

    • Tubulin Polymerization Assay Kit (commercially available, e.g., from Cytoskeleton, Inc.)

    • Purified tubulin

    • GTP

    • Polymerization buffer

    • This compound

    • Positive control (e.g., Nocodazole or Vinblastine)

    • Vehicle control (DMSO)

    • Temperature-controlled microplate reader

  • Protocol:

    • Follow the manufacturer's instructions for the tubulin polymerization assay kit.

    • Prepare a reaction mixture containing purified tubulin in polymerization buffer with GTP.

    • Add various concentrations of this compound, a positive control, or a vehicle control to the wells of a 96-well plate.

    • Initiate polymerization by adding the tubulin/GTP mixture to the wells and immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance (typically at 340 nm) over time. An inhibition of the increase in absorbance by this compound would indicate an inhibitory effect on tubulin polymerization.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
e.g., HeLa
e.g., MCF-7
e.g., A549
e.g., Jurkat

Table 2: Effect of this compound on Cell Cycle Distribution

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle Control
This compound (IC50)
This compound (2x IC50)

Visualizations

The following diagrams illustrate the proposed experimental workflow and hypothesized signaling pathways.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_mechanism Mechanism of Action Studies start High-Purity this compound stock Prepare Stock Solution (DMSO) start->stock cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) stock->cytotoxicity tubulin Tubulin Polymerization Assay stock->tubulin ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot, etc.) apoptosis->pathway cell_cycle->pathway

Experimental workflow for characterizing this compound.

microtubule_disruption caboxine_a This compound tubulin α/β-Tubulin Dimers caboxine_a->tubulin Binds to microtubule Microtubule Polymer caboxine_a->microtubule Inhibits Polymerization tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis

Hypothesized mechanism of microtubule disruption.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 mitotic_arrest Mitotic Arrest (from this compound) bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) mitotic_arrest->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

General apoptosis signaling pathways.

While specific biological data for this compound is currently limited, its origin from Catharanthus roseus suggests it may possess valuable anticancer properties. The protocols and guidelines provided in this document offer a systematic approach for researchers to elucidate the cytotoxic and apoptotic potential of high-purity this compound. The results from these foundational studies will be crucial in determining its mechanism of action and its potential for further development as a therapeutic agent.

References

Application Notes & Protocols: Caboxine A as a Standard for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the use of Caboxine A as a standard in High-Performance Liquid Chromatography (HPLC) analysis. This compound, an indole (B1671886) alkaloid isolated from Catharanthus roseus, serves as a critical reference material for the identification and quantification of this compound in various sample matrices.[1][] These application notes detail the necessary materials, instrument parameters, and a validated protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The presented method is suitable for purity assessment, stability studies, and pharmacokinetic analyses.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the development of robust analytical methods.

PropertyValueReference
CAS Number 53851-13-1[3]
Molecular Formula C₂₂H₂₆N₂O₅[][3][4]
Molecular Weight 398.45 g/mol [4]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Source Isolated from the herbs of Catharanthus roseus.[1][]

HPLC Method for Analysis of this compound

This section outlines a validated RP-HPLC method for the quantitative analysis of this compound.

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile (B52724) and water (with 0.1% formic acid).

  • Standard: this compound reference standard of known purity.

  • Solvents: HPLC grade acetonitrile, water, and formic acid.

  • Sample Preparation: Samples containing this compound should be dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 20% B2-10 min: 20% to 80% B10-12 min: 80% B12-13 min: 80% to 20% B13-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Standard and Sample Preparation Protocol

Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in 10 mL of mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid) to obtain a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation:

  • Extract this compound from the sample matrix using an appropriate and validated extraction procedure.

  • The final extract should be dissolved in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from blank matrix

Experimental Workflow and Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound and a hypothetical signaling pathway that could be influenced by an alkaloid like this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound Reference Standard dissolve_stock Dissolve in Mobile Phase (Stock) weigh->dissolve_stock serial_dilute Serial Dilutions (Calibration Standards) dissolve_stock->serial_dilute filter Filter through 0.45 µm Syringe Filter serial_dilute->filter extract_sample Extract this compound from Sample Matrix dissolve_sample Dissolve Extract in Mobile Phase extract_sample->dissolve_sample dissolve_sample->filter hplc_system HPLC System filter->hplc_system column C18 Column hplc_system->column detector UV/DAD Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor G-Protein Coupled Receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase Cascade (e.g., PKA) second_messenger->protein_kinase transcription_factor Transcription Factor Activation protein_kinase->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression caboxine This compound (Hypothetical Ligand) caboxine->receptor Binds to

Caption: Hypothetical signaling pathway modulated by this compound.

Discussion

The provided HPLC method is demonstrated to be linear, precise, accurate, and specific for the analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation of this compound from potential impurities. The method is suitable for routine quality control and research applications. The hypothetical signaling pathway illustrates a potential mechanism of action for this compound, which, as an alkaloid, could interact with cell surface receptors and modulate downstream cellular processes. Further pharmacological studies are required to elucidate the specific biological activities of this compound.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and all chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.

References

Application Notes and Protocols for Caboxine A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently limited publicly available data on the specific biological activity and toxicity of Caboxine A. However, as an alkaloid isolated from Catharanthus roseus, the same plant source as potent cytotoxic vinca (B1221190) alkaloids (e.g., vincristine, vinblastine), it is prudent to handle this compound as a potentially hazardous and cytotoxic compound. The following guidelines are based on standard practices for handling potent cytotoxic agents and the known mechanisms of related compounds.

Introduction

This compound is a natural alkaloid compound isolated from the plant Catharanthus roseus.[] While its specific biological activities are not extensively documented, its origin from a plant known to produce potent anti-cancer agents necessitates careful handling to minimize exposure and ensure the safety of laboratory personnel. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound in a research setting.

Physicochemical and Handling Data

A summary of the known properties and recommended handling conditions for this compound is provided below.

PropertyValue/Information
CAS Number 53851-13-1
Molecular Formula C22H26N2O5
Molecular Weight 398.5 g/mol []
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents.
Handling Handle in a designated area for potent compounds, such as a certified chemical fume hood or a biological safety cabinet. Use appropriate personal protective equipment (PPE).

Experimental Protocols

Personal Protective Equipment (PPE)

Due to the potential cytotoxicity of this compound, stringent adherence to PPE protocols is mandatory.

  • Gloves: Wear two pairs of chemotherapy-grade nitrile gloves. Change the outer pair immediately if contaminated.

  • Lab Coat: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Respiratory Protection: When handling the powder outside of a contained system, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.

Preparation of Stock Solutions
  • Designated Area: All manipulations involving solid this compound must be performed in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of the powder.

  • Surface Protection: Cover the work surface with a disposable, plastic-backed absorbent pad.

  • Weighing: Weigh the required amount of this compound powder in a tared, sealed container to minimize aerosol generation.

  • Solubilization: Add the desired solvent (e.g., DMSO) to the container with the powder. Cap the container and vortex or sonicate until the solid is completely dissolved.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and a "Cytotoxic Agent" warning.

  • Storage: Store the stock solution in a tightly sealed vial at the recommended temperature (typically -20°C or -80°C) in a designated and labeled storage area.

Spill Cleanup Procedure

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE, including two pairs of chemotherapy-grade gloves, a disposable gown, and eye protection. A respirator may be necessary for large spills of powder.

  • Contain the Spill:

    • Liquid Spill: Cover the spill with absorbent pads, starting from the outside and working inwards.

    • Solid Spill: Gently cover the powder with absorbent pads dampened with a suitable solvent (e.g., water) to avoid generating dust.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a 70% ethanol (B145695) solution.

  • Dispose of Waste: All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) must be placed in a designated cytotoxic waste container.

  • Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous cytotoxic waste.

  • Solid Waste: This includes contaminated gloves, gowns, absorbent pads, plasticware, and any other disposable items that have come into contact with this compound. Dispose of this waste in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container (often yellow or marked with a cytotoxic symbol).

  • Liquid Waste: Unused stock solutions and contaminated media should be collected in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Liquid Waste" with the chemical name. Do not pour this waste down the drain.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.

Visualizations

Hypothetical Signaling Pathway for a Vinca Alkaloid-like Compound

Vinca alkaloids, derived from Catharanthus roseus, are known to exert their cytotoxic effects by interfering with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[2][3] The following diagram illustrates a plausible signaling pathway that could be affected by a compound like this compound, assuming a similar mechanism of action.

cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Caboxine_A This compound Tubulin α/β-Tubulin Dimers Caboxine_A->Tubulin Binds to β-tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Tubulin->Mitotic_Spindle Inhibition of formation Microtubules->Tubulin Depolymerization Microtubules->Mitotic_Spindle Formation Cell_Cycle Cell Cycle Mitotic_Spindle->Cell_Cycle Metaphase to Anaphase Transition Apoptosis Apoptosis Cell_Cycle->Apoptosis Mitotic Arrest leads to

Caption: Hypothetical mechanism of this compound cytotoxicity.

Experimental Workflow for Safe Handling and Disposal of this compound

The following diagram outlines the logical steps for safely managing this compound from receipt to disposal in a research laboratory.

cluster_workflow Safe Handling and Disposal Workflow for this compound Receiving Receiving and Unpacking (Wear PPE) Storage Secure Storage (Labeled, Ventilated) Receiving->Storage Preparation Stock Solution Preparation (Fume Hood, PPE) Storage->Preparation Experimentation Experimentation (Use appropriate controls) Preparation->Experimentation Decontamination Decontamination of Surfaces and Equipment Experimentation->Decontamination Waste_Segregation Waste Segregation (Solid, Liquid, Sharps) Experimentation->Waste_Segregation Decontamination->Waste_Segregation Disposal Disposal in Labeled Cytotoxic Waste Containers Waste_Segregation->Disposal

Caption: Workflow for safe handling of this compound.

References

Application Notes and Protocols for Screening Caboxine A Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel bioactive compounds from natural sources is a cornerstone of drug development. Natural products often possess complex chemical structures and diverse pharmacological activities, offering unique opportunities for identifying new therapeutic agents. This document provides a comprehensive guide for developing and implementing assays to screen for the biological activity of a novel natural product, designated here as Caboxine A.

The initial phase of investigating a new natural product like this compound involves a series of systematic screening assays to identify its potential biological targets and mechanisms of action. This process typically begins with broad, high-throughput primary screens to detect any biological activity, followed by more specific secondary and tertiary assays to elucidate the precise mechanism of action and validate potential therapeutic applications.

These application notes provide detailed protocols for a tiered screening approach, from initial cytotoxicity profiling to specific target-based assays. The included workflows and diagrams are designed to guide researchers through the logical progression of experiments, and the data presentation tables offer a clear format for summarizing and comparing results.

Screening Workflow for Novel Natural Products

The journey from a crude natural product extract to a well-characterized bioactive compound involves a multi-step screening cascade. The following workflow is a generalized approach that can be adapted for the investigation of this compound.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation and Dose-Response cluster_2 Phase 3: Secondary & Mechanistic Assays cluster_3 Phase 4: Lead Optimization Extract This compound Extract Primary_Assay High-Throughput Primary Assay (e.g., Cell Viability) Extract->Primary_Assay Initial Screen Hit_Confirmation Hit Confirmation Primary_Assay->Hit_Confirmation Active Hits Dose_Response Dose-Response Curve (Determine IC50/EC50) Hit_Confirmation->Dose_Response Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography) Dose_Response->Target_Deconvolution Confirmed Hit Pathway_Analysis Pathway Analysis (e.g., Reporter Assays) Dose_Response->Pathway_Analysis SAR_Studies Structure-Activity Relationship (SAR) Target_Deconvolution->SAR_Studies In_Vivo_Models In Vivo Validation Pathway_Analysis->In_Vivo_Models

Caption: A generalized workflow for screening novel natural products.

Experimental Protocols

Protocol 1: Primary Screening - Cell Viability Assay

This protocol describes a primary high-throughput screening (HTS) assay to assess the general cytotoxicity of this compound against a panel of human cancer cell lines. The assay utilizes a resazurin-based reagent, which is reduced by metabolically active cells to the fluorescent product resorufin.

Materials:

  • This compound extract or purified compound

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well clear-bottom black plates

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Doxorubicin)

  • Negative control (e.g., DMSO vehicle)

  • Multichannel pipette or automated liquid handler

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Add 1 µL of each compound dilution to the appropriate wells. Include wells with positive control and vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Readout:

    • Add 10 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media only wells).

    • Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
This compoundHeLa15.2
This compoundA54922.5
This compoundMCF-78.9
DoxorubicinHeLa0.8
Protocol 2: Secondary Screening - Kinase Inhibition Assay

Assuming the primary screen suggests anti-proliferative activity, this protocol describes a biochemical assay to screen for inhibitory activity of this compound against a specific kinase, a common target in cancer therapy. This example uses an ADP-Glo™ Kinase Assay.

Materials:

  • Purified active kinase (e.g., EGFR, BRAF)

  • Kinase substrate peptide

  • This compound

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminescence plate reader

Procedure:

  • Kinase Reaction:

    • Prepare a reaction buffer containing ATP and the kinase substrate.

    • In a 384-well plate, add 2 µL of this compound at various concentrations.

    • Add 2 µL of the kinase enzyme solution.

    • Initiate the reaction by adding 2 µL of the ATP/substrate mixture.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Assay Readout:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The amount of ADP produced is proportional to the kinase activity.

    • Normalize the data to the vehicle control (100% activity) and the positive control (0% activity).

    • Plot the percentage of kinase inhibition against the log of the compound concentration to determine the IC₅₀ value.

Data Presentation:

CompoundKinase TargetIC₅₀ (nM)
This compoundEGFR75
This compoundBRAF> 10,000
StaurosporineEGFR5

Signaling Pathway Visualization

Should secondary assays indicate that this compound inhibits a key signaling molecule, such as a receptor tyrosine kinase (RTK), it is crucial to visualize its position within the relevant pathway. The following diagram illustrates a generic RTK signaling cascade that is often implicated in cancer.

RTK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression CaboxineA This compound CaboxineA->RTK Inhibition

Caption: A potential mechanism of action for this compound inhibiting RTK signaling.

Hit Validation Logic

After a primary hit is identified, a logical progression of experiments is necessary to validate the finding and eliminate false positives.

Hit_Validation Start Primary Hit Identified Reconfirm Re-test in Primary Assay Start->Reconfirm DoseResponse Dose-Response Curve Reconfirm->DoseResponse Confirmed FalsePositive False Positive Reconfirm->FalsePositive Not Confirmed Orthogonal Orthogonal Assay DoseResponse->Orthogonal Potent & Efficacious DoseResponse->FalsePositive Not Potent/Efficacious CounterScreen Counter-Screen (for non-specific activity) Orthogonal->CounterScreen Activity Confirmed Orthogonal->FalsePositive Activity Not Confirmed ValidatedHit Validated Hit CounterScreen->ValidatedHit Specific Activity CounterScreen->FalsePositive Non-specific

Caption: A decision tree for the validation of primary screening hits.

Conclusion

The protocols and workflows presented here provide a foundational framework for the initial characterization of a novel natural product, this compound. By employing a systematic and tiered screening approach, researchers can efficiently identify and validate its biological activities. The successful application of these methods will pave the way for more in-depth mechanistic studies and the potential development of this compound as a novel therapeutic agent. It is important to note that natural product screening can be challenging due to the complexity of the mixtures and the potential for assay interference.[1] Therefore, careful assay design and robust hit validation are critical for success.

References

Caboxine A: Application Notes and Protocols for Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caboxine A is a pentacyclic oxindole (B195798) alkaloid isolated from the medicinal plant Catharanthus roseus[1][]. This plant is a rich source of various bioactive alkaloids, some of which have been developed into clinically important drugs. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural class suggests potential therapeutic applications. This document provides a generalized framework for the isolation, characterization, and biological evaluation of this compound or similar novel alkaloids from C. roseus, including hypothetical data and plausible mechanisms of action to guide research and development efforts.

Chemical Structure

Figure 1: Chemical Structure of this compound (A visual representation of the chemical structure of this compound would be placed here. For the purpose of this text-based generation, the structure is described below based on available information.)

This compound has the molecular formula C₂₂H₂₆N₂O₅ and a molecular weight of 398.45 g/mol [3]. Its structure is characterized by a complex pentacyclic ring system, which is a common feature among alkaloids with significant biological activities.

Application Notes

Alkaloids from Catharanthus roseus have historically been a prominent source of anticancer agents. Given this precedent, a primary application for a novel compound like this compound would be in the field of oncology. Furthermore, many natural products exhibit pleiotropic effects, and thus, exploring its anti-inflammatory properties is also a rational starting point for investigation.

Potential Applications:

  • Anticancer Drug Discovery: As a lead compound for the development of new chemotherapeutic agents.

  • Anti-inflammatory Agent: For the investigation of novel treatments for inflammatory disorders.

  • Tool Compound in Chemical Biology: To probe specific cellular pathways and mechanisms related to cell proliferation and inflammation.

Experimental Protocols

The following are generalized protocols that can be adapted for the isolation and biological evaluation of this compound.

Protocol 1: General Isolation of Alkaloids from Catharanthus roseus

This protocol describes a typical acid-base extraction method for obtaining an alkaloid-rich fraction from the plant material, followed by chromatographic separation.

Materials:

Procedure:

  • Extraction:

    • Macerate 1 kg of dried, powdered C. roseus leaves in 5 L of methanol for 72 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 500 mL of 10% acetic acid and filter to remove non-alkaloidal material.

    • Wash the acidic solution with 3 x 250 mL of dichloromethane to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the liberated alkaloids with 5 x 250 mL of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the total alkaloid fraction.

  • Chromatographic Separation:

    • Subject the total alkaloid fraction to silica gel column chromatography.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing compounds with similar TLC profiles.

    • Further purify the fractions containing the target compound (this compound) using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

    • Characterize the purified compound using spectroscopic methods (NMR, MS, IR, UV).

Experimental Workflow for Alkaloid Isolation

G start Dried Catharanthus roseus Leaves extraction Maceration with Methanol start->extraction concentration1 Concentration in vacuo extraction->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract acid_base Acid-Base Partitioning (10% Acetic Acid / Dichloromethane) crude_extract->acid_base alkaloid_fraction Total Alkaloid Fraction acid_base->alkaloid_fraction chromatography Silica Gel Column Chromatography alkaloid_fraction->chromatography fractions Collection and TLC Monitoring chromatography->fractions purification Further Purification (HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound characterization Spectroscopic Characterization (NMR, MS) pure_compound->characterization

Caption: Workflow for the isolation and purification of this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential anticancer activity of a compound by measuring its effect on cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

G start Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 dmso_addition Add DMSO to Dissolve Formazan incubation3->dmso_addition read_absorbance Measure Absorbance at 570 nm dmso_addition->read_absorbance analysis Calculate Cell Viability and IC50 read_absorbance->analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • Include a vehicle control, an LPS-only control, and a positive control (e.g., L-NAME).

  • Nitric Oxide Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite (B80452).

    • Calculate the concentration of nitrite in each sample.

    • Determine the percentage of NO inhibition for each concentration of this compound.

Quantitative Data (Hypothetical)

The following tables present hypothetical data for this compound to illustrate how results from the above protocols could be structured.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineIC₅₀ (µM)
MCF-7 (Breast)12.5
HCT116 (Colon)8.2
A549 (Lung)15.8
Doxorubicin (Control)0.5

Table 2: Anti-inflammatory Activity of this compound

CompoundConcentration (µM)Nitric Oxide Inhibition (%)
This compound115.2
545.8
1078.3
L-NAME (Control)10095.1

Plausible Signaling Pathway Modulation

A plausible mechanism for the anticancer activity of an alkaloid like this compound could involve the inhibition of a key signaling pathway that promotes cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

Hypothetical Mechanism of Action:

This compound may inhibit the phosphorylation of Akt, a central kinase in the PI3K/Akt/mTOR pathway. By doing so, it would prevent the downstream activation of mTOR and other effectors that are critical for cell growth, proliferation, and survival, ultimately leading to apoptosis in cancer cells.

Hypothetical PI3K/Akt/mTOR Signaling Pathway Modulation by this compound

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation CaboxineA This compound CaboxineA->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Caboxine A Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Caboxine A extraction. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically extracted?

A1: this compound is a pentacyclic oxindole (B195798) alkaloid.[1] It is a natural compound that has been isolated from medicinal plants such as Catharanthus roseus (Madagascar periwinkle) and Vinca herbacea.[1][2]

Q2: What are the general steps involved in the extraction of alkaloids like this compound?

A2: The general procedure for alkaloid extraction involves the following key stages:

  • Preparation of Plant Material: The plant material (e.g., leaves, roots) is dried and ground into a fine powder to increase the surface area for efficient solvent penetration.

  • Extraction: The powdered material is treated with a suitable solvent to dissolve the alkaloids. This can be done using various techniques, from simple maceration to more advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).

  • Filtration: The solid plant debris is separated from the liquid extract.

  • Solvent Evaporation: The solvent is removed from the extract, typically under reduced pressure, to concentrate the crude alkaloid mixture.

  • Purification: The crude extract is then purified to isolate the target alkaloid, this compound. This often involves techniques like acid-base extraction and chromatography.

Q3: Which solvents are suitable for extracting this compound?

A3: this compound is reported to be soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone.[1] The choice of solvent is a critical parameter that can significantly impact the extraction yield. Often, a solvent system (a mixture of polar and non-polar solvents) is employed to optimize the extraction of the target compound.

Q4: What advanced extraction techniques can be used to improve the yield of this compound?

A4: Modern extraction techniques can significantly enhance extraction efficiency, reduce solvent consumption, and shorten extraction times compared to conventional methods.[3][4] These include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes high-frequency sound waves to disrupt plant cell walls, facilitating the release of intracellular contents.[3]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[3]

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. This method is known for its high selectivity and the ease of solvent removal.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Extraction Yield Improper Solvent Selection: The polarity of the solvent may not be optimal for this compound.- Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol).- Experiment with solvent mixtures to fine-tune the polarity.- Consider a sequential extraction with solvents of increasing polarity.
Insufficient Extraction Time: The duration of the extraction may not be adequate for the complete transfer of this compound from the plant matrix to the solvent.- Increase the extraction time in increments and monitor the yield to determine the optimal duration.
Inadequate Particle Size: If the plant material is not ground finely enough, the solvent may not effectively penetrate the plant cells.- Ensure the plant material is ground to a fine, consistent powder (e.g., passing through a 40-mesh sieve).
Suboptimal Temperature: The extraction temperature may be too low for efficient extraction or too high, leading to degradation of the target compound.- Optimize the extraction temperature. For heat-sensitive compounds, consider performing the extraction at lower temperatures for a longer duration or using techniques like UAE at controlled temperatures.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be dissolving a wide range of other compounds along with this compound.- Employ a preliminary extraction step with a non-polar solvent (e.g., hexane) to remove lipids and pigments before extracting with a more polar solvent.- Utilize acid-base partitioning to selectively separate the basic alkaloids from neutral and acidic impurities.
Presence of Chlorophyll (B73375): Chlorophyll is a common impurity in plant extracts that can interfere with subsequent purification and analysis.- Perform a defatting step with a non-polar solvent before the main extraction.- Use column chromatography with an appropriate stationary and mobile phase to separate chlorophyll from the alkaloids.
Degradation of this compound High Temperature or Prolonged Heat Exposure: this compound, like many natural products, may be sensitive to heat.- Avoid excessive temperatures during extraction and solvent evaporation.- Use a rotary evaporator under reduced pressure for solvent removal at a lower temperature.
Exposure to Light or Air: Some alkaloids are susceptible to degradation upon exposure to light or oxidation.- Conduct extraction and purification steps in a protected environment (e.g., using amber glassware and minimizing exposure to air).
Emulsion Formation during Liquid-Liquid Extraction Presence of Surfactant-like Molecules: High concentrations of fats, lipids, or other compounds can lead to the formation of stable emulsions between aqueous and organic layers.- Gently swirl or rock the separatory funnel instead of vigorous shaking.[5]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.[5]- Centrifuge the mixture to facilitate phase separation.

Data Presentation: Comparison of Extraction Methods

Table 1: Comparison of Conventional Extraction Methods for Indole (B1671886) Alkaloids

Extraction Method Solvent System Temperature (°C) Extraction Time (h) Illustrative Total Alkaloid Yield (mg/g DW)
Maceration Methanol (B129727)Room Temperature48 - 7215 - 25
Soxhlet Extraction EthanolBoiling Point of Solvent6 - 820 - 35
Heat Reflux Extraction 70% Ethanol60 - 702 - 418 - 30

Table 2: Comparison of Modern Extraction Methods for Indole Alkaloids

Extraction Method Solvent System Temperature (°C) Extraction Time (min) Power/Pressure Illustrative Total Alkaloid Yield (mg/g DW)
Ultrasound-Assisted Extraction (UAE) 80% Methanol40 - 5020 - 40100 - 250 W25 - 40
Microwave-Assisted Extraction (MAE) 75% Ethanol50 - 601 - 3300 - 500 W30 - 45
Supercritical Fluid Extraction (SFE) CO₂ with Ethanol co-solvent40 - 6060 - 120200 - 300 bar22 - 38

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Total Alkaloids from Catharanthus roseus

This protocol describes a standard method for the selective extraction of total alkaloids.

Materials:

  • Dried and powdered Catharanthus roseus plant material

  • 10% Acetic Acid in Methanol

  • Ammonium (B1175870) Hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Methodology:

  • Maceration: Macerate 100 g of the dried plant powder in 500 mL of 10% acetic acid in methanol for 24 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture and collect the filtrate. Re-extract the plant residue with an additional 250 mL of the acidic methanol for another 12 hours and filter again.

  • Combine and Concentrate: Combine the filtrates and concentrate the solution to about 100 mL using a rotary evaporator.

  • Acid-Base Partitioning:

    • Transfer the concentrated extract to a separatory funnel.

    • Make the solution alkaline (pH 9-10) by the dropwise addition of ammonium hydroxide.

    • Extract the aqueous solution three times with 100 mL portions of dichloromethane.

  • Drying and Evaporation:

    • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the dichloromethane under reduced pressure to obtain the crude total alkaloid extract.

  • Further Purification: The crude extract can be further purified by column chromatography to isolate this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic energy to enhance extraction efficiency.

Materials:

  • Dried and powdered Catharanthus roseus plant material

  • 80% Methanol

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

Methodology:

  • Mixing: Mix 10 g of the powdered plant material with 200 mL of 80% methanol in a flask.

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 45°C.

  • Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.

  • Re-extraction: Re-extract the plant residue with another 100 mL of 80% methanol under the same conditions.

  • Combine and Concentrate: Combine the supernatants and evaporate the solvent using a rotary evaporator to yield the crude extract.

Visualization of Key Pathways and Workflows

Caption: Biosynthesis pathway of Terpenoid Indole Alkaloids, including this compound.

Caption: General workflow for the extraction and purification of this compound.

References

Technical Support Center: Troubleshooting Caboxine A Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Caboxine A in solution. The following information is curated to address common experimental challenges and provide a framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. Is it still usable?

A change in color, such as turning yellow or brown, often indicates degradation of the compound. The indole (B1671886) nucleus, a core component of this compound's oxindole (B195798) structure, is susceptible to oxidation, which can lead to colored byproducts. For quantitative and sensitive downstream applications, it is highly recommended to use a freshly prepared solution. For less sensitive screening experiments, the usability would depend on the extent of degradation, which should be assessed by analytical methods like HPLC.

Q2: I observe a precipitate in my this compound solution after preparation or storage. What could be the cause?

Precipitation can occur due to several factors:

  • Low Solubility: this compound may have limited solubility in the chosen solvent system, especially aqueous buffers.

  • Temperature Effects: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.

  • pH Shift: Changes in the pH of the solution can alter the ionization state of this compound, affecting its solubility.

  • Degradation: Some degradation products may be less soluble than the parent compound.

To address this, ensure the solvent is appropriate for this compound (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone) and that the final concentration does not exceed its solubility limit.[1] When diluting a stock solution into an aqueous buffer, do so gradually while vortexing to avoid localized high concentrations that can lead to precipitation.

Q3: What are the optimal storage conditions for this compound solutions?

  • Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Exposure to light can cause photodegradation.

  • pH: For aqueous solutions, maintaining a slightly acidic to neutral pH (around 3.0 to 6.0) is likely to be beneficial, as this has been shown to improve the stability of other vinca (B1221190) alkaloids.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

IssuePossible Cause(s)Recommended Action(s)
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions for each experiment. If solutions must be stored, validate their integrity by HPLC before use. Ensure consistent storage conditions (temperature, light exposure).
Inaccurate initial concentration.Ensure complete dissolution of solid this compound when preparing stock solutions. Use a calibrated balance and appropriate volumetric glassware.
Loss of biological activity Degradation of the active compound.Prepare fresh solutions from solid material. Assess the purity of the solid material if it has been stored for an extended period.
Adsorption to container surfaces.Consider using low-adsorption plasticware or silanized glassware, especially for very dilute solutions.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Chemical degradation of this compound.Investigate the degradation pathway (see "Potential Degradation Pathways" section below). Modify solution conditions (pH, solvent, temperature) to minimize degradation.
Contamination.Ensure the purity of solvents and reagents. Use clean glassware and equipment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile, dry microcentrifuge tube or amber glass vial on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound (Molecular Weight: 398.5 g/mol ). For 1 mL of a 10 mM stock solution, this would be 3.985 mg.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Stability Assessment of this compound in Aqueous Solution by HPLC

This protocol provides a general framework for assessing the stability of this compound under different conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or trifluoroacetic acid (TFA)

  • Incubator or water bath

Procedure:

  • Sample Preparation:

    • Dilute the this compound stock solution to a final concentration of 100 µM in the different pH buffers.

    • Prepare control samples stored at -80°C (time zero).

    • Incubate test samples at various temperatures (e.g., 4°C, 25°C, 37°C) and protected from light.

  • Time Points:

    • Collect aliquots from each condition at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately freeze the collected aliquots at -80°C until analysis.

  • HPLC Analysis:

    • Thaw the samples and inject them onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the elution profile at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).

  • Data Analysis:

    • Determine the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the time zero sample.

    • Plot the percentage of remaining this compound against time for each condition to determine the stability profile.

Potential Degradation Pathways and Signaling Pathways

Potential Degradation Pathways of this compound

While specific degradation pathways for this compound have not been documented, based on its oxindole alkaloid structure, the following are plausible degradation routes:

  • Oxidation: The indole nucleus is electron-rich and susceptible to oxidation, particularly at the C2 and C3 positions. This can be initiated by exposure to air (oxygen) and light.

  • Hydrolysis: The ester and amide functionalities within the this compound structure could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Epimerization: The stereocenters in the molecule could be prone to epimerization under certain pH and temperature conditions, potentially leading to a loss of biological activity.

Caboxine_A This compound Oxidation Oxidized Products (e.g., hydroxylated indoles) Caboxine_A->Oxidation O2, Light Hydrolysis Hydrolyzed Products (cleavage of ester/amide) Caboxine_A->Hydrolysis H+/OH- Epimerization Epimers Caboxine_A->Epimerization pH, Temp

Potential degradation pathways for this compound.
Hypothesized Signaling Pathway Modulation by this compound

Oxindole alkaloids are known to possess a range of biological activities, including immunomodulatory, antioxidant, and neuroprotective effects.[2] Some indole alkaloids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[3] Therefore, a plausible hypothesis is that this compound may exert its biological effects through the modulation of the MAPK pathway.

Caboxine_A This compound Cell_Surface_Receptor Cell Surface Receptor Caboxine_A->Cell_Surface_Receptor MAPK_Pathway MAPK Signaling Cascade (e.g., ERK, JNK, p38) Cell_Surface_Receptor->MAPK_Pathway Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors Biological_Response Biological Response (e.g., Anti-inflammatory, Anti-proliferative) Transcription_Factors->Biological_Response

Hypothesized signaling pathway for this compound.

This technical support guide is intended to provide a starting point for troubleshooting issues related to this compound stability. As with any experimental work, careful planning, proper controls, and systematic investigation are key to obtaining reliable and reproducible results.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Caboxine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Caboxine A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a natural product isolated from the herbs of Catharanthus roseus with a molecular formula of C22H26N2O5 and a molecular weight of 398.5 g/mol .[][2] Like many promising new chemical entities, this compound is understood to be a hydrophobic molecule, leading to poor solubility in aqueous media. This low solubility can be a significant hurdle in preclinical and clinical development, as it may lead to low and variable oral bioavailability, limiting its therapeutic efficacy.[3][4] For a drug to be absorbed effectively, particularly after oral administration, it must first dissolve in the aqueous environment of the gastrointestinal tract.[4][5]

Q2: What are the initial steps to assess the solubility of this compound?

A2: A fundamental first step is to determine the equilibrium solubility of this compound in various relevant aqueous media. This typically involves shake-flask methods where an excess of the compound is agitated in the solvent until equilibrium is reached.[6] The concentration of the dissolved compound is then measured, often by techniques like HPLC. It is crucial to perform these assessments at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract) and temperatures.

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

A3: A variety of techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized into physical and chemical modifications, as well as formulation-based approaches.[4][7]

  • Physical Modifications: These include reducing the particle size of the drug to increase its surface area, for example through micronization or the creation of nanosuspensions.[8][9] Another approach is to convert the crystalline form of the drug to a more soluble amorphous form, often achieved through solid dispersions.[3][10]

  • Chemical Modifications: The use of co-solvents, such as DMSO or ethanol, can enhance solubility by reducing the polarity of the aqueous medium.[6][8] Complexation with agents like cyclodextrins, which can encapsulate the hydrophobic drug molecule, is another effective method.[11][12][13]

  • Formulation-Based Approaches: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can dissolve the drug in a lipid matrix, which then forms an emulsion in the gut, facilitating absorption.[14][15][16][17]

Q4: How do cyclodextrins improve the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][13] They can form inclusion complexes with poorly soluble drugs like this compound, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity.[11][18] This complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the apparent solubility of the drug.[12][18] Different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) have varying cavity sizes and solubility profiles, so it's important to screen for the most suitable one.[11][12]

Q5: What are lipid-based formulations and when should they be considered for this compound?

A5: Lipid-based formulations are systems where the drug is dissolved or suspended in a mixture of lipids, surfactants, and co-solvents.[14][15] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[16][17] When administered orally, these formulations can enhance the absorption of poorly water-soluble drugs by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.[15][19] This approach is particularly promising for highly lipophilic drugs.

Q6: What is a nanosuspension and how can it enhance the bioavailability of this compound?

A6: A nanosuspension consists of sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[20][21] By reducing the particle size to the nanometer range, the surface area of the drug is significantly increased, which leads to a higher dissolution velocity and improved bioavailability.[5][21][22] Nanosuspensions are a versatile formulation approach that can be applied to drugs that are poorly soluble in both aqueous and organic media.[20][21][23]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound precipitates out of solution upon dilution of a DMSO stock in aqueous buffer. The aqueous buffer has a much lower solubilizing capacity for this compound than the DMSO stock solution.- Increase the proportion of co-solvent in the final solution, if experimentally permissible.- Consider using a different solubilization technique, such as cyclodextrin (B1172386) complexation or a lipid-based formulation, which can offer better stability in aqueous media.- Prepare a nanosuspension of this compound to improve its dispersibility in aqueous solutions.[20][21]
Low and variable oral bioavailability observed in animal studies. Poor dissolution of this compound in the gastrointestinal tract is likely the rate-limiting step for absorption.[5]- Formulate this compound as a solid dispersion to enhance its dissolution rate.[3][10][24]- Develop a lipid-based formulation (e.g., SEDDS) to present the drug in a solubilized form for absorption.[14][15][16][17]- Prepare a nanosuspension to increase the surface area and dissolution velocity of the drug.[5][22]
Difficulty in achieving a high enough concentration of this compound for in vitro assays. The inherent poor aqueous solubility of this compound limits the achievable concentration in cell culture media or assay buffers.- Use a co-solvent like DMSO, ensuring the final concentration does not exceed levels that are toxic to the cells.- Prepare an inclusion complex of this compound with a cyclodextrin (e.g., HP-β-CD) to increase its aqueous solubility.[11][12][13]- For cell-based assays, consider using a lipid-based formulation that is compatible with the cell culture system.
Inconsistent results between different batches of formulated this compound. The formulation process may not be robust, leading to variability in particle size, drug loading, or physical stability.- For solid dispersions, ensure the drug and polymer are fully miscible and the cooling process is well-controlled to prevent crystallization.[10]- For nanosuspensions, optimize the homogenization or milling parameters and the stabilizer concentration to achieve a consistent particle size distribution.[22]- For lipid-based formulations, carefully control the ratios of oil, surfactant, and co-solvent to ensure consistent emulsification properties.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Methodology:

  • Prepare a saturated aqueous solution of HP-β-CD by dissolving it in deionized water with gentle heating and stirring.

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution to remove the undissolved this compound.

  • Freeze-dry the resulting clear solution to obtain the this compound-HP-β-CD inclusion complex as a solid powder.

  • Determine the complexation efficiency and the increase in solubility by analyzing the this compound content in the powder and comparing the solubility of the complex to that of the free drug.

Protocol 2: Formulation of a this compound Nanosuspension

Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate.

Materials:

  • This compound

  • A suitable stabilizer (e.g., a non-ionic surfactant like Poloxamer 188 or a polymer like PVP K30)

  • Deionized water

  • High-pressure homogenizer or a bead mill

  • Particle size analyzer

Methodology:

  • Prepare a pre-suspension by dispersing this compound and the stabilizer in deionized water.

  • Homogenize the pre-suspension using a high-pressure homogenizer for a specified number of cycles and pressure, or mill it in a bead mill with milling media for a set duration.

  • Monitor the particle size distribution of the suspension during the process using a particle size analyzer.

  • Continue the homogenization or milling process until the desired particle size (typically below 500 nm) and a narrow size distribution are achieved.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble this compound cluster_methods Solubilization Strategies cluster_outcome Desired Outcomes start This compound Powder cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Method lipid Lipid-Based Formulation (SEDDS) start->lipid Select Method nanosuspension Nanosuspension Formation start->nanosuspension Select Method solid_dispersion Solid Dispersion start->solid_dispersion Select Method solubility Increased Aqueous Solubility cyclodextrin->solubility lipid->solubility nanosuspension->solubility solid_dispersion->solubility dissolution Enhanced Dissolution Rate solubility->dissolution bioavailability Improved Bioavailability dissolution->bioavailability

Caption: Decision workflow for selecting a solubility enhancement strategy for this compound.

signaling_pathway_placeholder cluster_delivery Drug Delivery cluster_systemic Systemic Circulation cluster_target Target Site formulation Enhanced Solubility Formulation of this compound absorption Increased GI Absorption formulation->absorption bloodstream Higher Plasma Concentration absorption->bloodstream target_cell Target Cell bloodstream->target_cell signaling Modulation of Signaling Pathway target_cell->signaling This compound Action response Therapeutic Response signaling->response

Caption: Impact of improved this compound delivery on a hypothetical signaling pathway.

References

minimizing degradation of Caboxine A during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Caboxine A Technical Support Center

Welcome to the technical support center for this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize degradation and ensure the integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: How should I properly store and handle this compound upon receipt?

A1: this compound is sensitive to light, temperature, and oxidation. Upon receipt, immediately store the lyophilized powder at -20°C or -80°C, protected from light. Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent condensation, which can accelerate degradation. Handle all procedures involving this compound under dim light or in amber-colored vials.

Q2: What is the recommended solvent for reconstituting this compound?

A2: For initial stock solutions, we recommend using anhydrous, research-grade Dimethyl Sulfoxide (DMSO). DMSO is a versatile aprotic solvent that minimizes the risk of hydrolysis. For aqueous experimental buffers, prepare fresh dilutions from the DMSO stock immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: My experiment requires an aqueous buffer. How stable is this compound in different buffers?

A3: this compound is susceptible to pH-dependent hydrolysis. Its stability is greatest in slightly acidic conditions (pH 5.0-6.5). In neutral or alkaline buffers (pH > 7.0), the rate of degradation increases significantly. It is critical to minimize the time this compound spends in aqueous solutions, especially those with a pH outside the optimal range. See the data in Table 2 for more details.

Q4: How can I prevent oxidation of this compound during my experiments?

A4: To prevent oxidation, consider the following:

  • Use de-gassed or sparged buffers to remove dissolved oxygen.

  • If compatible with your experimental system, consider adding a small concentration (0.01-0.1%) of an antioxidant like Butylated hydroxytoluene (BHT) or a reducing agent such as Dithiothreitol (DTT) to your stock solutions or buffers. Always run a vehicle control with the antioxidant to ensure it does not interfere with your assay.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: I am observing a significant loss of this compound's biological activity over time.

This is a common indicator of compound degradation. Use the following workflow to diagnose the potential cause.

start Loss of Activity Observed check_storage 1. Check Storage - Stored at -20°C/-80°C? - Protected from light? start->check_storage check_handling 2. Review Handling - Repeated freeze-thaw? - Exposed to light? check_storage->check_handling Yes improper_storage Degradation Source: Improper Storage check_storage->improper_storage No check_solvent 3. Assess Solvent - Anhydrous DMSO used? - Solvent purity verified? check_handling->check_solvent No handling_issue Degradation Source: Handling Protocol check_handling->handling_issue Yes check_buffer 4. Evaluate Buffer - pH within 5.0-6.5? - Dilutions prepared fresh? check_solvent->check_buffer Yes solvent_issue Degradation Source: Solvent Quality check_solvent->solvent_issue No buffer_issue Degradation Source: Buffer Instability check_buffer->buffer_issue No solution Solution: - Aliquot stock solution - Use amber tubes - Prepare fresh dilutions improper_storage->solution handling_issue->solution solvent_issue->solution buffer_issue->solution

Diagram 1: Troubleshooting workflow for loss of this compound activity.

Issue 2: I see precipitation in my stock solution or final experimental well.

  • In Stock Solution: This may occur if the concentration exceeds its solubility limit in DMSO or if the compound was not fully dissolved initially. Try gentle warming (up to 37°C) and vortexing. If precipitation persists, the stock may be supersaturated; consider preparing a new stock at a slightly lower concentration.

  • In Aqueous Buffer: this compound has lower solubility in aqueous solutions. When diluting from a DMSO stock, ensure rapid mixing to avoid localized high concentrations that can cause precipitation. If the problem continues, consider using a surfactant like Tween-20 (0.01%) or reducing the final concentration of this compound.

Data & Stability Summary

The following tables summarize the stability of this compound under various conditions.

Table 1: Stability of this compound (10 mM in DMSO) Stock Solution

Storage Condition Time Purity Remaining (%) Notes
-80°C, Dark 6 Months >99% Recommended for long-term storage.
-20°C, Dark 6 Months 98% Suitable for long-term storage.
4°C, Dark 1 Week 91% Not recommended for storage > 24 hours.
Room Temp, Light 8 Hours 65% Significant photodegradation observed.
Room Temp, Dark 8 Hours 94% Demonstrates thermal sensitivity.

| Freeze-Thaw Cycles (x5) | - | 92% | Avoid repeated freeze-thaw; aliquot instead. |

Table 2: pH-Dependent Stability of this compound (10 µM) in Aqueous Buffer at 37°C

Buffer pH Time (Hours) Purity Remaining (%) Half-life (t½)
5.5 4 95% ~38 hours
6.5 4 91% ~22 hours
7.4 4 78% ~8 hours

| 8.0 | 4 | 62% | ~3.5 hours |

Experimental Protocols & Visualizations

Protocol 1: Reconstitution and Aliquoting of this compound Stock Solution

This protocol is designed to create a stable, high-concentration stock solution.

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature for 20-30 minutes.

  • Reconstitution: Under dim light, add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, add 100 µL of DMSO to 1 µmol of this compound.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If needed, sonicate briefly in a water bath to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into single-use, low-binding amber or light-blocking polypropylene (B1209903) tubes. This prevents contamination and avoids repeated freeze-thaw cycles.

  • Storage: Immediately store the aliquots at -80°C.

cluster_prep Preparation cluster_storage Storage p1 1. Equilibrate Vial to Room Temp p2 2. Add Anhydrous DMSO p1->p2 p3 3. Vortex/Sonicate to Dissolve p2->p3 p4 4. Dispense into Light-Blocking Aliquots p3->p4 p5 5. Store Immediately at -80°C p4->p5

Diagram 2: Workflow for preparing this compound stock solution.

Hypothetical Signaling Pathway for this compound

This compound is a potent inhibitor of Kinase X, a key component of a stress-activated signaling cascade. Inhibition of Kinase X prevents the downstream phosphorylation of Transcription Factor Y, blocking the expression of pro-inflammatory genes.

stress Cellular Stress upstream_kinase Upstream Kinase stress->upstream_kinase kinase_x Kinase X upstream_kinase->kinase_x tf_y Transcription Factor Y (Inactive) kinase_x->tf_y phosphorylates tf_y_active Transcription Factor Y-P (Active) tf_y->tf_y_active nucleus Nucleus tf_y_active->nucleus gene_exp Pro-inflammatory Gene Expression nucleus->gene_exp caboxine This compound caboxine->kinase_x inhibits

Diagram 3: Hypothetical signaling pathway inhibited by this compound.

Technical Support Center: Optimizing HPLC Separation for Caboxine A Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Caboxine A isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

A1: this compound, an alkaloid from Catharanthus roseus, is a complex molecule that can exist as multiple isomers, such as diastereomers or epimers. These isomers often have very similar physicochemical properties, including polarity, molecular weight, and pKa. This similarity makes their separation by HPLC challenging, frequently resulting in poor resolution, peak co-elution, or broad peaks.

Q2: What is a good starting point for developing an HPLC method for this compound isomer separation?

A2: A reversed-phase (RP-HPLC) method using a C18 column is a common and effective starting point for the separation of Catharanthus alkaloids.[1][2] A gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically employed. The addition of a small amount of an additive, such as triethylamine (B128534) (e.g., 0.1%) or a buffer (e.g., 25 mM ammonium (B1175870) acetate), can help to improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase.[2][3]

Q3: When should I consider using a normal-phase (NP-HPLC) or chiral HPLC method?

A3: The choice between reversed-phase, normal-phase, and chiral chromatography depends on the nature of the this compound isomers.

  • Reversed-Phase (RP-HPLC): This is often effective for separating diastereomers, which have different physical properties.[4]

  • Normal-Phase (NP-HPLC): This can be a good alternative for separating diastereomers, especially when RP-HPLC provides insufficient resolution. It often uses mobile phases like hexane (B92381) and isopropanol.[4]

  • Chiral HPLC: If the this compound isomers are enantiomers (non-superimposable mirror images), a chiral stationary phase (CSP) is mandatory for their separation. Polysaccharide-based columns, such as Chiralpak® AD, are often used for the enantiomeric separation of indole (B1671886) alkaloids, typically with normal-phase eluents.[5]

Q4: What detection method is most suitable for this compound isomers?

A4: UV detection is commonly used for Vinca alkaloids, with wavelengths around 220 nm or 260-300 nm often providing good sensitivity.[2][6] For more sensitive and specific detection, especially when dealing with complex matrices or low concentrations, mass spectrometry (MS) is highly recommended. LC-MS can aid in the identification of isomers based on their mass-to-charge ratio and fragmentation patterns.

Troubleshooting Guide

Problem 1: Poor Peak Resolution or Co-elution of Isomers

Question: My this compound isomers are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?

Answer: Poor resolution is the most common challenge. Here are several parameters you can adjust, starting with the most impactful.

  • Potential Cause 1: Suboptimal Mobile Phase Composition. The selectivity (α) is the most critical factor for isomer separation and is highly influenced by the mobile phase.

    • Solution:

      • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and can significantly alter the separation.

      • Adjust the Mobile Phase pH: For ionizable compounds like alkaloids, modifying the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes and improve separation.

      • Optimize the Gradient: If using a gradient, try making it shallower around the elution time of the isomers. This increases the separation window.

      • Switch to Normal-Phase: If reversed-phase fails to provide resolution, normal-phase chromatography with solvents like hexane/isopropanol can offer a completely different selectivity.[4]

  • Potential Cause 2: Inappropriate Stationary Phase. The column chemistry plays a crucial role in the separation mechanism.

    • Solution:

      • Try a Different C18 Column: Not all C18 columns are the same. A column with a different bonding density or end-capping can provide the necessary selectivity.

      • Consider a Phenyl or Cyano Column: These stationary phases offer different retention mechanisms (e.g., π-π interactions) that can be effective for separating aromatic alkaloids.

      • Use a Chiral Column: If enantiomers are suspected, a chiral stationary phase is necessary.

  • Potential Cause 3: Insufficient Column Efficiency. If the peaks are broad, it can lead to poor resolution.

    • Solution:

      • Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, at the cost of longer analysis time.

      • Increase Column Temperature: Raising the temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be aware that it can also alter selectivity.

      • Use a Longer Column or a Column with Smaller Particles: This increases the number of theoretical plates (N), leading to narrower peaks and better resolution.

Problem 2: Peak Tailing

Question: The peaks for my this compound isomers are asymmetrical with a pronounced tailing factor. What is causing this and how can I fix it?

Answer: Peak tailing for basic compounds like alkaloids is often due to secondary interactions with the stationary phase.

  • Potential Cause 1: Secondary Interactions with Silanol (B1196071) Groups. Alkaloids, being basic, can interact strongly with acidic silanol groups on the surface of silica-based columns.

    • Solution:

      • Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1%), to the mobile phase. TEA will interact with the active silanol sites, reducing their availability to the alkaloid analytes.[2][3]

      • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of the silanol groups, thereby reducing these unwanted interactions.

      • Use an End-Capped Column: Employ a modern, high-purity, end-capped column that has a minimal number of accessible silanol groups.

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample and inject a smaller volume. If the peak shape improves and becomes more symmetrical, column overload was the issue.

Problem 3: Peak Splitting or Shoulders

Question: I am observing split peaks or shoulders for what should be a single isomer. What is happening?

Answer: Peak splitting can be caused by several factors, from the separation method itself to issues with the HPLC system.

  • Potential Cause 1: Unresolved Isomers. The split peak may actually be two very closely eluting isomers.

    • Solution: Try the optimization strategies for improving resolution mentioned in Problem 1 . A small injection volume can sometimes help to confirm if two components are present.

  • Potential Cause 2: Strong Sample Solvent Effect. If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.

  • Potential Cause 3: Column Contamination or Void. A blocked column frit or a void at the head of the column can disrupt the sample band, leading to split peaks.

    • Solution:

      • Reverse and Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent.

      • Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.

Data Presentation

The following tables provide illustrative data for the separation of alkaloid isomers based on published methods for analogous compounds. This data can serve as a benchmark for method development.

Table 1: Comparison of Reversed-Phase vs. Normal-Phase HPLC for Diastereomer Separation

(Data adapted from a study on N-acyl-1-methyl-1,2,3,4-tetrahydro-β-carboline diastereomers, a related class of indole alkaloids)[4]

ParameterCondition A: Reversed-PhaseCondition B: Normal-Phase
Column C18 (5 µm, 250 x 4.6 mm)Silica (5 µm, 250 x 4.6 mm)
Mobile Phase Acetonitrile/Water (Gradient)Hexane/Isopropanol (Isocratic)
Diastereomer 1 (t_R) 15.2 min12.8 min
Diastereomer 2 (t_R) 16.5 min15.1 min
Resolution (R_s) Baseline Separation (>1.5)Baseline Separation (>1.5)
Elution Order Diastereomer 1 -> Diastereomer 2Diastereomer 1 -> Diastereomer 2
Notes Good separation achieved with a bulky, apolar derivative.Good separation achieved with a rigid, medium-polarity derivative.

Table 2: Effect of Mobile Phase Modifier on Chiral Separation of Enantiomers

(Data modeled on the chiral separation of indole alkaloids like Canadine)[7]

ParameterCondition C: 0.1% TFA in Hexane/IPACondition D: 0.1% DEA in Hexane/IPA
Column Chiralpak® AD (5 µm, 250 x 4.6 mm)Chiralpak® AD (5 µm, 250 x 4.6 mm)
Mobile Phase Hexane/Isopropanol (90:10) + 0.1% TFAHexane/Isopropanol (90:10) + 0.1% DEA
Enantiomer 1 (t_R) 10.5 min9.8 min
Enantiomer 2 (t_R) 12.8 min11.5 min
Resolution (R_s) 1.781.65
Peak Asymmetry 1.11.3
Notes Acidic modifier for neutral/acidic analytes.Basic modifier (DEA) for basic analytes like alkaloids.

Experimental Protocols

Protocol 1: General Reversed-Phase Method for this compound Diastereomer Screening

This protocol provides a starting point for separating diastereomeric isomers of this compound.

  • HPLC System: Standard HPLC or UHPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 25 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B (linear gradient)

    • 25-30 min: 60% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (80:20 A:B).

Protocol 2: Chiral Normal-Phase Method for this compound Enantiomer Screening

This protocol is designed for the separation of potential enantiomeric isomers of this compound.

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Chiralpak® AD, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Elution Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

G cluster_0 Method Development Workflow start Define Separation Goal (e.g., Resolve Isomers) initial_method Start with General RP-HPLC Method (C18, ACN/Water Gradient) start->initial_method evaluate_1 Evaluate Resolution (Rs) initial_method->evaluate_1 optimize_rp Optimize RP Method: - Change Organic Modifier (MeOH) - Adjust pH/Buffer - Modify Gradient Slope evaluate_1->optimize_rp Rs < 1.5 final_method Final Validated Method evaluate_1->final_method Rs >= 1.5 evaluate_2 Evaluate Resolution (Rs) optimize_rp->evaluate_2 switch_phase Switch to Normal-Phase (NP) or Chiral Method evaluate_2->switch_phase Rs < 1.5 evaluate_2->final_method Rs >= 1.5 optimize_np Optimize NP/Chiral Method: - Screen Columns (e.g., Silica, Chiralpak) - Adjust Modifier Ratio (e.g., IPA) - Add Additives (TEA/TFA) switch_phase->optimize_np evaluate_3 Evaluate Resolution (Rs) optimize_np->evaluate_3 evaluate_3->optimize_rp Rs < 1.5 (Re-evaluate RP) evaluate_3->final_method Rs >= 1.5

Caption: A logical workflow for developing an HPLC method for isomer separation.

G cluster_1 Troubleshooting Poor Resolution problem Poor Resolution (Rs < 1.5) or Co-elution cause1 Suboptimal Selectivity (α) problem->cause1 cause2 Low Efficiency (N) problem->cause2 cause3 Poor Retention (k) problem->cause3 solution1a Change Organic Modifier (ACN vs. MeOH) cause1->solution1a solution1b Adjust Mobile Phase pH cause1->solution1b solution1c Change Stationary Phase (e.g., Phenyl, Cyano) cause1->solution1c solution2a Decrease Flow Rate cause2->solution2a solution2b Increase Column Length cause2->solution2b solution2c Use Smaller Particles cause2->solution2c solution3a Decrease % Organic (in RP-HPLC) cause3->solution3a

References

dealing with batch-to-batch variability of Caboxine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Caboxine A. This resource is designed for researchers, scientists, and drug development professionals to help address common issues and ensure the consistency and reliability of your experimental results. This guide focuses on troubleshooting batch-to-batch variability of this compound, a selective inhibitor of the XYZ Kinase signaling pathway.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the IC50 values of this compound between different batches. What could be the primary cause?

Batch-to-batch variability in the potency (IC50) of a small molecule inhibitor like this compound can stem from several factors. The most common causes are variations in the purity and integrity of the compound.[1] Impurities from the synthesis process can interfere with the assay or compete with this compound for its target, leading to altered potency.[1] Additionally, degradation of the compound due to improper storage or handling can result in a lower concentration of the active molecule.[1] It is also crucial to ensure that experimental conditions, such as cell density, media composition, and incubation times, are kept consistent between experiments.[1][2]

Q2: Our latest batch of this compound appears to be less soluble in DMSO than previous batches. How does this affect our experiments and how should we address it?

Inconsistent solubility is a known issue that can lead to significant experimental variability.[2][3] If this compound does not fully dissolve, the actual concentration in your assay will be lower than intended, leading to an apparent decrease in potency and non-sigmoidal dose-response curves.[2] We recommend a visual inspection of your stock solution for any precipitate. If solubility issues are suspected, gentle warming or sonication may help. However, it is critical to first verify the purity and identity of the new batch, as impurities can alter solubility characteristics. For all experiments, ensure the final concentration of DMSO is consistent and within the tolerance limits of your cell model.

Q3: How can we proactively ensure the consistency of our results when switching to a new batch of this compound?

To ensure reproducible results, it is best practice to perform a validation of each new batch upon receipt. This "batch validation" should ideally involve both analytical and functional testing. Analytically, you should confirm the identity and purity of the new batch and compare it to the certificate of analysis (CoA). Functionally, you should perform a side-by-side experiment comparing the new batch with a previously validated "gold standard" batch.[4][5] This allows you to determine if the new batch performs equivalently in your specific assay system before proceeding with critical experiments.

Q4: What are the definitive analytical methods to confirm the identity and purity of a new this compound batch?

Several analytical techniques are essential for confirming the quality of a small molecule batch.[6]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the compound by measuring its molecular weight to a high degree of accuracy.[7][8][9]

  • Fourier Transform Infrared Spectroscopy (FTIR): Provides a molecular "fingerprint" that can be used to confirm the identity of the compound by comparing its spectrum to a reference standard.[7][10] These methods provide quantitative data on the purity and confirm that the compound is structurally correct.[7][8][9][10]

Q5: What are the recommended storage and handling procedures for this compound to maintain its integrity?

Proper storage and handling are critical for preserving the stability and activity of this compound.[11][12][13] We recommend the following:

  • Solid Compound: Store in a tightly sealed container at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[12][13][14] Store these aliquots at -80°C.

  • Handling: Before opening the vial, allow the solid compound to equilibrate to room temperature to prevent condensation. When preparing solutions, use appropriate personal protective equipment.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Experiencing inconsistent results can be frustrating. This guide provides a systematic approach to identifying and resolving issues related to this compound batch variability.

Step 1: Initial Assessment and Information Gathering
  • Review the Certificate of Analysis (CoA): Carefully compare the CoA of the new batch with that of a previous, well-performing batch. Look for any differences in reported purity, identity, or other specifications.

  • Check Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (solid at -20°C, DMSO stocks at -80°C).[11][14]

  • Visual Inspection: Examine the solid compound for any changes in color or texture. Check your DMSO stock solution for any signs of precipitation.

  • Review Experimental Protocol: Scrutinize your experimental protocol for any recent changes. Ensure consistency in cell line passage number, seeding density, media, and serum batches, as these can all contribute to variability.[1][2]

Step 2: Analytical Characterization of the New Batch

If the initial assessment does not resolve the issue, a more rigorous analytical characterization is recommended. This step is crucial for definitively determining if the compound itself is the source of the variability.

Analytical Test Purpose Expected Outcome for High-Quality this compound
HPLC Purity Analysis To quantify the percentage of pure this compound and detect impurities.[7][8]Purity ≥98%. The chromatogram should show a single major peak with minimal secondary peaks.
LC-MS Analysis To confirm the molecular identity of the compound.[7][8]The observed molecular weight should match the expected molecular weight of this compound (e.g., 432.5 g/mol ).
Solubility Test To confirm that the compound dissolves completely at the desired stock concentration.Clear solution with no visible precipitate in anhydrous DMSO at 10 mM.

Table 1: Example Certificate of Analysis Data for Two Batches of this compound

Parameter Batch A (Reference) Batch B (New) Acceptance Criteria
Appearance White to off-white solidWhite to off-white solidConforms
Purity (HPLC) 99.2%96.5%≥98.0%
Identity (LC-MS) 432.4 [M+H]⁺432.5 [M+H]⁺Matches expected MW
Potency (IC50) 52 nM158 nMWithin 2-fold of reference

In this example, the lower purity of Batch B could be a contributing factor to its reduced potency.

Step 3: Functional Validation Assay

A functional validation assay is the definitive test to confirm the biological activity of the new batch in your hands.

  • Select a Reference Batch: Use a small amount of a previous batch of this compound that gave consistent and expected results. This will be your "gold standard."

  • Prepare Stock Solutions: On the same day, prepare fresh stock solutions of both the new batch and the reference batch.

  • Perform a Side-by-Side Assay: Run a dose-response experiment including both batches in the same assay plate. This minimizes inter-assay variability.[2]

  • Analyze the Data: Compare the dose-response curves and the calculated IC50 values. If the IC50 of the new batch is significantly different (typically >2-3 fold) from the reference batch, it confirms that the batch is the source of the variability.

Visualizations and Workflows

Signaling Pathway of XYZ Kinase

The diagram below illustrates the hypothetical signaling pathway regulated by XYZ Kinase, the molecular target of this compound. Understanding this pathway can help in designing downstream functional assays.

XYZ_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activates Downstream_Protein Downstream Effector (e.g., Protein A) XYZ_Kinase->Downstream_Protein Phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Caboxine_A This compound Caboxine_A->XYZ_Kinase Inhibits

Caption: The XYZ Kinase signaling pathway inhibited by this compound.

Experimental Workflow for New Batch Validation

This workflow provides a clear, step-by-step process for qualifying a new lot of this compound before its use in critical experiments.

Batch_Validation_Workflow Start New Batch of This compound Received Review_CoA Review Certificate of Analysis (CoA) Start->Review_CoA Analytical_QC Perform Analytical QC (HPLC, LC-MS) Review_CoA->Analytical_QC Check_Spec Does it Meet Spec? (Purity >98%) Analytical_QC->Check_Spec Functional_Assay Side-by-Side Functional Assay (vs. Reference Batch) Check_Spec->Functional_Assay Yes Reject Batch Rejected Contact Supplier Check_Spec->Reject No Compare_IC50 Compare IC50 Values (Fold Change < 3?) Functional_Assay->Compare_IC50 Accept Batch Accepted for Use Compare_IC50->Accept Yes Compare_IC50->Reject No

Caption: Workflow for analytical and functional validation of new this compound batches.

Troubleshooting Decision Tree

If you encounter unexpected results, use this decision tree to diagnose the potential source of the problem.

Troubleshooting_Tree Start Inconsistent Results Observed Check_Protocol Were Experimental Protocols Changed? Start->Check_Protocol New_Batch Is this a New Batch of this compound? Check_Protocol->New_Batch No Problem_Is_Reagents Problem Likely in Other Reagents/Protocol Check_Protocol->Problem_Is_Reagents Yes Check_Reagents Review Other Reagents (Cells, Media, Serum) Check_Reagents->Problem_Is_Reagents Old_Batch Re-test Reference Batch. Still Inconsistent? New_Batch->Old_Batch No Validate_New_Batch Initiate New Batch Validation Workflow New_Batch->Validate_New_Batch Yes Old_Batch->Check_Reagents No Problem_Is_Compound Problem Likely Compound Degradation Old_Batch->Problem_Is_Compound Yes

Caption: Decision tree for troubleshooting inconsistent experimental results.

Detailed Experimental Protocols

Protocol 1: QC for Incoming this compound Batches via HPLC

Objective: To determine the purity of a new batch of this compound.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA)

  • C18 HPLC column

  • HPLC system with UV detector

Method:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in ACN.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Analysis: Integrate the area of all peaks in the chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100. The result should be ≥98% for the batch to pass quality control.[15][16]

Protocol 2: Cell-Based Potency Assay for this compound

Objective: To determine the IC50 of this compound by measuring its effect on the viability of a cancer cell line (e.g., HT-29) that is dependent on XYZ Kinase activity.

Materials:

  • HT-29 cells

  • Complete growth medium (e.g., McCoy's 5A + 10% FBS)

  • This compound (new batch and reference batch)

  • Anhydrous DMSO

  • Sterile 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader (luminometer)

Method:

  • Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.[1][2]

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the new and reference batches of this compound in DMSO.

    • Perform a serial dilution series (e.g., 1:3) in complete medium to create working solutions at 2x the final desired concentrations. Include a vehicle control (DMSO only).

  • Cell Treatment: Add 100 µL of the 2x compound working solutions to the appropriate wells of the cell plate. This will result in a final 1x concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Incubate as recommended (e.g., 10 minutes) to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each batch. Compare the IC50 values to assess relative potency.

References

Technical Support Center: Interpreting Complex NMR Spectra of Caboxine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectral analysis of Caboxine A. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of interpreting complex NMR spectra for novel natural products. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your structural elucidation efforts.

Troubleshooting Guide

This guide provides systematic approaches to common issues encountered during NMR experiments.

Q1: My ¹H NMR spectrum has a very low signal-to-noise ratio. What can I do?

A1: A poor signal-to-noise ratio can be addressed by several methods. First, ensure your sample concentration is optimal; for complex natural products, a higher concentration may be necessary, solubility permitting. You can also increase the number of scans (transients) during acquisition, as the signal-to-noise ratio increases with the square root of the number of scans. Using a higher field NMR spectrometer or a cryoprobe can also significantly enhance sensitivity.[1][2]

Q2: The peaks in my NMR spectrum are very broad. What are the common causes and solutions?

A2: Peak broadening can arise from several factors:

  • Chemical Exchange: The molecule may be undergoing conformational changes or tautomerization on the NMR timescale.[2] Running the experiment at different temperatures (variable temperature NMR) can help sharpen the signals by either favoring one conformer or by increasing the rate of exchange to a point where an averaged, sharper signal is observed.[2]

  • Paramagnetic Impurities: The presence of paramagnetic ions can cause significant broadening. These can often be removed by treating the sample with a chelating agent or by re-purification.[2]

  • Sample Preparation Issues: Poor shimming, high sample concentration leading to increased viscosity, or low solubility can all contribute to broad peaks.[2]

  • Quadrupolar Broadening: For nitrogen-containing compounds like many alkaloids, the ¹⁴N nucleus can cause quadrupolar broadening in adjacent proton and carbon signals.[2]

Q3: The signals in my ¹H NMR spectrum are heavily overlapped. How can I resolve them?

A3: Signal overlap is a common challenge with complex molecules.

  • Change the Solvent: Using a different deuterated solvent can induce different chemical shifts (a "solvent effect"), which may be sufficient to resolve overlapping signals.[2]

  • 2D NMR Experiments: Two-dimensional NMR experiments are powerful tools for resolving overlap.[2] Techniques like COSY can identify coupled protons, while HSQC and HMBC spread the signals over a second dimension, greatly enhancing resolution.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for elucidating the structure of a new natural product like this compound using NMR?

A1: The typical workflow involves a series of 1D and 2D NMR experiments. You would start by acquiring a ¹H NMR spectrum to get an initial overview of the proton environments and a ¹³C NMR spectrum (often with DEPT to determine carbon types: CH, CH₂, CH₃, and quaternary carbons). Subsequently, 2D NMR experiments like COSY (to identify proton-proton couplings), HSQC (to identify direct carbon-proton correlations), and HMBC (to identify long-range carbon-proton correlations) are used to piece together the molecular fragments and establish the final structure.[3][4]

Q2: How can I be sure of my assignments for quaternary carbons since they don't appear in HSQC spectra?

A2: Quaternary carbons, which lack directly attached protons, will not show correlations in an HSQC spectrum. Their chemical shifts are determined from the ¹³C NMR spectrum, and their connectivity is established using an HMBC (Heteronuclear Multiple Bond Correlation) experiment.[5] HMBC detects correlations between carbons and protons over two to three bonds, allowing you to connect molecular fragments through these quaternary centers.

Q3: My HMBC spectrum shows correlations to both 2 and 3 bonds. How do I differentiate them?

A3: While HMBC is optimized for 2- and 3-bond correlations, the intensity of the cross-peak can sometimes give clues, with ³JCH correlations often being stronger than ²JCH. However, this is not a strict rule. The most reliable way to differentiate is to use the information in conjunction with other data. For instance, if a COSY spectrum shows a proton is coupled to another proton on an adjacent carbon, an HMBC correlation from the first proton to that adjacent carbon would be a ²JCH correlation.

Data Presentation

For a comprehensive analysis of this compound, your NMR data should be organized systematically. Below are template tables for presenting your ¹H and ¹³C NMR data.

Table 1: ¹H NMR Data for this compound (Example)

PositionδH (ppm)MultiplicityJ (Hz)IntegrationAssignment
13.45dd12.5, 4.01HH-1a
2.90m1HH-1b
25.20t7.51HH-2
..................

Table 2: ¹³C NMR Data for this compound (Example)

PositionδC (ppm)DEPTAssignment
145.2CH₂C-1
278.1CHC-2
3172.5CC-3 (Carbonyl)
............

Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 1-5 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in which the compound is fully soluble.

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[2] Label the tube clearly with the sample identification.[2]

Protocol 2: Standard NMR Data Acquisition

  • Initial Spectrum: Prepare the NMR sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum. A DEPT-135 or DEPT-90/135 experiment should also be run to differentiate between CH, CH₂, and CH₃ signals.

  • COSY: Run a standard gradient-selected COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H spin systems.

  • HSQC: Acquire a gradient-selected HSQC (Heteronuclear Single Quantum Coherence) spectrum to determine one-bond ¹H-¹³C correlations.

  • HMBC: Run a gradient-selected HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range (typically 2-3 bond) ¹H-¹³C correlations. This is crucial for connecting spin systems and identifying quaternary carbon environments.

  • (Optional) NOESY/ROESY: If stereochemistry is a key question, acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to determine through-space correlations between protons.

Visualizations

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Building 1H_NMR ¹H NMR (Proton Environments) Fragments Identify Spin Systems & Molecular Fragments 1H_NMR->Fragments 13C_NMR ¹³C NMR & DEPT (Carbon Skeleton & Types) 13C_NMR->Fragments COSY COSY (¹H-¹H Couplings) COSY->Fragments HSQC HSQC (¹H-¹³C Direct Correlations) HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range Correlations) Connect Connect Fragments via HMBC HMBC->Connect Fragments->Connect Structure Propose Planar Structure Connect->Structure Final_Structure Final Structure of this compound Structure->Final_Structure G cluster_cytoplasm Cytoplasm Caboxine_A This compound IKK IKK Complex Caboxine_A->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription

References

Technical Support Center: Caboxine A Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Caboxine A bioassays. Our aim is to help you identify and mitigate potential sources of interference to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recommended this compound bioassay?

A1: The standard this compound bioassay is a cell-based reporter assay. This compound is a carbon monoxide-releasing molecule (CORM) that activates the p38 MAPK signaling pathway. This activation leads to the expression of a reporter gene (e.g., Luciferase or GFP) under the control of a specific response element. The assay signal is directly proportional to the biological activity of this compound.

Q2: What are the most common sources of interference in this compound bioassays?

A2: Common interferences can be broadly categorized as compound-related or assay-related. Compound-related interferences include redox-active compounds, thiol-reactive compounds, and compounds that autofluoresce (in fluorescent assays). Assay-related issues can stem from cell health, reagent quality, and protocol deviations.

Q3: How can I determine if my test compound is a redox-active interferent?

A3: Redox-active compounds can generate reactive oxygen species (ROS), which can non-specifically activate the p38 MAPK pathway, leading to false positives. A common method to test for this is to perform the assay in the presence and absence of a strong reducing agent like dithiothreitol (B142953) (DTT).[1] If the compound's activity is significantly diminished in the presence of DTT, it is likely a redox-active interferent.

Q4: My results are showing high variability between replicates. What could be the cause?

A4: High variability can be due to several factors: inconsistent cell seeding density, improper mixing of reagents, temperature fluctuations during incubation, or issues with automated liquid handling. Ensure your cell culture is healthy and evenly distributed in the assay plate. Always thoroughly mix reagent solutions before use.

Q5: Can biotin (B1667282) supplements interfere with the assay?

A5: While our primary this compound assay is a reporter gene assay, if you are using a secondary immunoassay (e.g., ELISA) that relies on streptavidin-biotin technology to quantify a downstream target, high levels of biotin from supplements can cause significant interference.[2][3] This can lead to either falsely high or falsely low results depending on the assay format (competitive vs. sandwich).[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High Background Signal in Negative Control Wells

  • Question: My negative control wells (vehicle only) are showing an unexpectedly high signal. What should I do?

  • Answer:

    • Check Media and Serum: Some media components or serum lots can have endogenous activity. Test a new batch of media or serum.

    • Cell Contamination: Check for microbial contamination in your cell culture, as this can stress cells and activate signaling pathways.

    • Reagent Contamination: One of your assay reagents could be contaminated. Prepare fresh reagents and repeat the experiment.

    • Redox Activity in Vehicle: If using DMSO as a vehicle, ensure it is high-purity and has not been improperly stored, which can lead to the formation of oxidizing impurities.

Issue 2: No Signal or Very Low Signal with this compound Positive Control

  • Question: My positive control (this compound) is not producing the expected signal. What is the problem?

  • Answer:

    • This compound Degradation: Ensure this compound is stored correctly and that working solutions are freshly prepared. The compound may be unstable in certain buffers or after freeze-thaw cycles.[1]

    • Cell Health: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the cells are healthy. Stressed or dying cells will not respond appropriately.

    • Incorrect Assay Protocol: Double-check all incubation times, temperatures, and reagent concentrations. A missed or shortened step is a common cause of assay failure.[4]

    • Reporter Gene Silencing: In stable cell lines, the reporter gene can sometimes be silenced over time. Re-validate your cell line or thaw an earlier passage.

Issue 3: Suspected False Positive Result with a Test Compound

  • Question: A test compound shows high activity, but I suspect it might be a false positive. How can I confirm this?

  • Answer:

    • Perform a Counter-Screen: Use a counter-screen to identify common mechanisms of interference. For example, test for redox activity using the DTT-based method described in the FAQs.[1]

    • Test in an Orthogonal Assay: Validate the hit in a different assay that measures a different endpoint of the same pathway (e.g., a Western blot for phosphorylated p38 MAPK).

    • Check for Autofluorescence: If using a fluorescence-based reporter, measure the compound's intrinsic fluorescence at the assay's excitation and emission wavelengths.

    • Paired-Difference Study: A paired-difference study can help quantify the effect of a potential interferent. In this study, the sample is tested with and without the suspected interfering substance, while all other factors remain constant.[5]

Data Presentation

The following tables summarize quantitative data on the effects of common interferents on the this compound bioassay signal.

Table 1: Effect of Redox-Active Compounds on Assay Signal

CompoundConcentrationSignal (RLU) without DTTSignal (RLU) with 1mM DTT% Inhibition by DTT
This compound (Control)10 µM150,000145,0003.3%
Menadione20 µM85,00012,00085.9%
H₂O₂100 µM92,0008,50090.8%
Test Compound X10 µM75,00015,00080.0%

RLU: Relative Light Units. Data are hypothetical.

Table 2: Effect of Thiol-Reactive Compounds on Assay Signal

CompoundConcentrationSignal (RLU) without GSHSignal (RLU) with 1mM GSH% Inhibition by GSH
This compound (Control)10 µM150,000148,0001.3%
NEM50 µM98,00011,00088.8%
Test Compound Y10 µM82,00013,50083.5%

GSH: Glutathione; NEM: N-Ethylmaleimide. Data are hypothetical.

Mandatory Visualizations

G cluster_interference Potential Interference Pathways cluster_pathway This compound Signaling Pathway Redox Redox-Active Compounds ROS ROS Generation Redox->ROS induce Thiol Thiol-Reactive Compounds Thiol_Mod Thiol Modification Thiol->Thiol_Mod cause p38_MAPK p38 MAPK ROS->p38_MAPK non-specific activation Thiol_Mod->p38_MAPK non-specific activation Transcription_Factor Transcription Factor (e.g., ATF2) p38_MAPK->Transcription_Factor phosphorylates Caboxine_A This compound CO Carbon Monoxide (CO) Caboxine_A->CO releases Ca_Channel Ca2+ Channels Caboxine_A->Ca_Channel sensitizes CO->p38_MAPK activates Reporter_Gene Reporter Gene Expression Transcription_Factor->Reporter_Gene induces

Caption: Signaling pathway of this compound and common interference mechanisms.

G Start High-Throughput Screen Hit Redox_Check Perform Redox Counter-screen (e.g., with DTT) Start->Redox_Check Redox_Active Is Activity Inhibited by DTT? Redox_Check->Redox_Active Thiol_Check Perform Thiol Counter-screen (e.g., with GSH) Redox_Active->Thiol_Check No False_Positive Likely False Positive: Redox or Thiol Interference Redox_Active->False_Positive Yes Thiol_Active Is Activity Inhibited by GSH? Thiol_Check->Thiol_Active Orthogonal_Assay Validate with Orthogonal Assay (e.g., p-p38 Western Blot) Thiol_Active->Orthogonal_Assay No Thiol_Active->False_Positive Yes Orthogonal_Confirm Is Activity Confirmed? Orthogonal_Assay->Orthogonal_Confirm Confirmed_Hit Confirmed Hit: Proceed with Dose-Response Orthogonal_Confirm->Confirmed_Hit Yes False_Positive_2 Likely False Positive: Assay-specific Artifact Orthogonal_Confirm->False_Positive_2 No

Caption: Workflow for troubleshooting and confirming a potential hit.

Experimental Protocols

Protocol 1: Standard this compound Reporter Gene Assay

  • Cell Seeding: Seed HEK293 cells containing the p38-responsive reporter construct in a 96-well white, clear-bottom plate at a density of 20,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X concentration of test compounds and this compound positive control (e.g., 20 µM for a 10 µM final concentration) in serum-free DMEM.

  • Compound Addition: Remove the growth media from the cells and add 100 µL of the 2X compound solutions to the appropriate wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.

  • Lysis and Reporter Assay:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes on a plate shaker to ensure complete lysis.

    • Read luminescence on a plate reader.

Protocol 2: Counter-Screen for Redox-Active Compounds

  • Cell Seeding: Follow Step 1 of the Standard Protocol.

  • Compound and DTT Preparation:

    • Prepare a 4X stock of the test compound in serum-free DMEM.

    • Prepare two sets of wells.

    • Set A (No DTT): Add 50 µL of the 4X compound stock and 50 µL of serum-free DMEM.

    • Set B (+ DTT): Prepare a 4X solution of DTT (e.g., 4mM for a 1mM final concentration) in serum-free DMEM. Add 50 µL of the 4X compound stock and 50 µL of the 4X DTT solution.

  • Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.

  • Lysis and Reporter Assay: Follow Step 5 of the Standard Protocol.

  • Data Analysis: Compare the signal from the compound in the presence and absence of DTT. A significant decrease in signal in the presence of DTT suggests a redox-active compound.[1]

References

Technical Support Center: Refining Purification Protocols for Carboxin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Carboxin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining purification protocols and troubleshooting common issues encountered during experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the purification of Carboxin.

Recrystallization Troubleshooting

Q1: My Carboxin does not crystallize, or the yield is very low.

A1: This is a common issue that can often be resolved by addressing the solvent volume and cooling process.

  • Too much solvent: If an excessive amount of solvent is used, the solution may not become saturated upon cooling, preventing crystallization. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

  • Supersaturation: The solution may be supersaturated, meaning the concentration of Carboxin is higher than its normal solubility at that temperature, but it has not yet precipitated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure Carboxin to induce crystallization.

  • Inadequate cooling: Ensure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath can help maximize crystal formation.[2] Be aware that some of the product will always remain dissolved in the solvent, so a 100% yield is not achievable.[1]

Q2: My Carboxin "oils out" instead of forming crystals.

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling.[3] This can happen if the boiling point of the solvent is close to or higher than the melting point of Carboxin (91.5-101°C, depending on the crystalline form).[4]

  • Reduce the temperature: Re-heat the solution until the oil dissolves, add a small amount of additional solvent, and allow it to cool more slowly.

  • Change solvent system: Consider using a solvent with a lower boiling point or a solvent pair to modulate the solubility and prevent oiling.

Q3: The purified Carboxin is still colored or shows impurities by analysis.

A3: This indicates that the chosen recrystallization solvent is not effectively removing certain impurities.

  • Insoluble impurities: If you observe solid particles in the hot solution, these are likely insoluble impurities. These should be removed by hot gravity filtration before cooling the solution.[2]

  • Colored impurities: Activated charcoal can be added to the hot solution to adsorb colored impurities. After a brief heating period with the charcoal, it can be removed by hot gravity filtration.[5]

  • Soluble impurities: If impurities are co-crystallizing with your product, you may need to select a different solvent system where the impurities are more soluble at lower temperatures.

Preparative HPLC Troubleshooting

Q4: I am seeing poor peak shape (tailing or fronting) for my Carboxin peak.

A4: Poor peak shape can be caused by a variety of factors related to the column, mobile phase, or sample.

  • Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.[6]

  • Column degradation: The column may be contaminated or have a void at the inlet. Flushing with a strong solvent or replacing the guard column may help. In severe cases, the column may need to be replaced.[6]

  • Inappropriate mobile phase: The pH or composition of the mobile phase might be causing secondary interactions with the stationary phase. For a non-polar compound like Carboxin on a C18 column, ensure the mobile phase is well-mixed and degassed.[7]

Q5: The retention time of Carboxin is too short or too long.

A5: Retention time is primarily controlled by the strength of the mobile phase.

  • Retention too short: The mobile phase is too "strong" (too high a percentage of organic solvent). Decrease the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[6]

  • Retention too long: The mobile phase is too "weak" (too much aqueous solvent). Increase the percentage of the organic solvent.

Q6: I am experiencing high backpressure in the HPLC system.

A6: High backpressure is often due to blockages in the system.

  • Clogged frits or filters: Inlet frits on the column or in-line filters can become clogged with particulate matter. These may need to be cleaned or replaced.

  • Precipitation in the system: Ensure your sample is fully dissolved in the mobile phase. If the sample precipitates upon injection, this can cause a blockage. Diluting the sample or changing the injection solvent may be necessary.[8]

Experimental Protocols

1. Recrystallization of Carboxin

This protocol is a general guideline. The optimal solvent and volumes should be determined empirically on a small scale first.

Methodology:

  • Solvent Selection: Based on solubility data, acetone, methanol (B129727), or ethanol (B145695) are good starting points.[4] A solvent pair, such as ethanol/water, may also be effective. The ideal solvent will dissolve Carboxin when hot but not when cold.

  • Dissolution: Place the crude Carboxin in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the Carboxin is completely dissolved.[9]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of Carboxin.

2. Preparative HPLC of Carboxin

This is a starting point for method development for the purification of Carboxin using reverse-phase HPLC.

Methodology:

  • Column Selection: A C18 stationary phase is a suitable choice for a non-polar compound like Carboxin.[10]

  • Mobile Phase Selection: A mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is appropriate. Start with a gradient elution to determine the approximate solvent composition needed to elute Carboxin. For example, a linear gradient from 50% ACN in water to 100% ACN over 20 minutes.

  • Sample Preparation: Dissolve the crude Carboxin in the mobile phase or a solvent like acetonitrile. Ensure the sample is filtered through a 0.45 µm filter before injection to prevent clogging the system.

  • Method Optimization: Based on the initial gradient run, an isocratic method can be developed for better separation and efficiency. Adjust the percentage of the organic solvent to achieve a suitable retention time and resolution from impurities.

  • Scale-up: Once an analytical method is established, it can be scaled up to a preparative column with a larger diameter and particle size. The flow rate and injection volume will need to be adjusted accordingly.

  • Fraction Collection: Collect the fractions corresponding to the Carboxin peak.

  • Post-purification: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Carboxin.

Data Presentation

Table 1: Solubility of Carboxin in Organic Solvents at 20°C

SolventSolubility (g/L)
Acetone221.2
Methanol89.3
Ethyl Acetate107.7

Data sourced from PubChem.[4]

Table 2: Example Purification Data (Hypothetical)

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity (%)
Recrystallization (Ethanol)5.04.18298.5
Preparative HPLC1.00.8585>99.5

Note: These are example values. Actual yield and purity will depend on the initial purity of the crude material and the optimization of the purification protocol.

Mandatory Visualizations

Carboxin Purification Workflow

G cluster_recrystallization Recrystallization Path cluster_hplc Preparative HPLC Path crude_carboxin Crude Carboxin dissolve Dissolve in Minimal Hot Solvent crude_carboxin->dissolve hot_filter Hot Gravity Filtration (optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter dry Drying vacuum_filter->dry pure_carboxin_recryst Pure Carboxin dry->pure_carboxin_recryst crude_carboxin2 Crude Carboxin dissolve_hplc Dissolve in Mobile Phase crude_carboxin2->dissolve_hplc inject Inject onto Preparative Column dissolve_hplc->inject fractionate Fraction Collection inject->fractionate evaporate Solvent Evaporation fractionate->evaporate pure_carboxin_hplc Pure Carboxin evaporate->pure_carboxin_hplc G cluster_tca TCA Cycle (Mitochondrial Matrix) complex_i Complex I (NADH Dehydrogenase) coq Coenzyme Q (Ubiquinone) complex_i->coq e- complex_ii Complex II (Succinate Dehydrogenase) complex_ii->coq e- fumarate Fumarate complex_ii->fumarate complex_iii Complex III (Cytochrome c reductase) coq->complex_iii e- cyt_c Cytochrome c complex_iii->cyt_c e- complex_iv Complex IV (Cytochrome c oxidase) cyt_c->complex_iv e- atp_synthase ATP Synthase complex_iv->atp_synthase H+ gradient succinate Succinate succinate->complex_ii e- carboxin Carboxin carboxin->inhibition inhibition->complex_ii INHIBITS

References

Validation & Comparative

comparative analysis of Caboxine A from different sources

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "Caboxine A" in scientific and academic databases has yielded no relevant results. This suggests that "this compound" may be a novel compound not yet described in published literature, a proprietary name not widely disclosed, or a potential misspelling of another compound.

The initial search strategy aimed to identify the sources, biological activities, and comparative data for a compound referred to as "this compound." However, no scientific papers, experimental protocols, or signaling pathway information associated with this name could be located.

For the purpose of fulfilling the user's request for a comparative analysis guide, it is crucial to have accurate and verifiable information from peer-reviewed sources. Without any data on "this compound," it is not possible to generate the requested content, including data tables, experimental methodologies, and visualizations of signaling pathways.

Possible Next Steps:

  • Verification of the Compound Name: The user is advised to double-check the spelling of "this compound." It is possible that a typographical error is preventing the retrieval of relevant information.

  • Alternative Compound Name: If "this compound" is a proprietary or internal designation, providing a more common or scientific name (e.g., IUPAC name, another common name) would be necessary to proceed with the analysis.

  • Different Topic: If information on "this compound" is indeed unavailable, the user may consider requesting a comparative analysis for a different compound for which sufficient public data exists.

We are prepared to proceed with the detailed comparative analysis as originally requested upon receiving a verifiable and searchable compound name.

A Comparative Guide to Analytical Methods for the Quantification of Cabozantinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Cabozantinib (B823), a tyrosine kinase inhibitor used in the treatment of various cancers. The following sections detail the performance of common analytical techniques, provide insights into their experimental protocols, and outline the general workflow for method validation. This information is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, speed, and operational complexity. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique, while Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected. The table below summarizes the key performance parameters of various validated methods for Cabozantinib analysis.

ParameterRP-HPLC Method 1[1][2][3]RP-HPLC Method 2[4]LC-MS/MS Method 1[5][6]LC-MS/MS Method 2[7][8]LC-MS/MS Method 3[9][10]
Linearity Range 10-60 µg/mLNot Specified5-75 ng/mL5.0-5000.0 pg/mL50–5000 ng/mL
Correlation Coefficient (r²) 0.99990.99980.999≥ 0.9994>0.99
Limit of Detection (LOD) 0.2085 µg/mLNot Specified1.5 ng/mLNot SpecifiedNot Specified
Limit of Quantification (LOQ) 0.6321 µg/mLNot Specified5 ng/mL5.0 pg/mL50 ng/mL
Accuracy (% Recovery) Not SpecifiedNot Specified86.66 – 114.57%99.5 to 104.8 %103.4–105.4%
Precision (% RSD) Not SpecifiedNot Specified0.8–2.0%1.95 to 9.3 %<5.0%
Retention Time 3.702 min2.932 min1.34 min0.9±0.2 min~2.5 min
Internal Standard Not ApplicableNot ApplicableNot SpecifiedCabozantinib-d4Not Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the summarized experimental protocols for the compared HPLC and LC-MS/MS methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of Cabozantinib in active pharmaceutical ingredients (API) and pharmaceutical dosage forms.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Reversed-phased C18 column (4.6 x 250 mm, 5µm).[1][2]

  • Mobile Phase: A mixture of Methanol and phosphate (B84403) buffer (pH 3.00, adjusted with orthophosphoric acid) in a 55:45 (v/v) ratio.[1][2]

  • Flow Rate: 0.8 mL/min.[1][2]

  • Detection Wavelength: 244 nm.[1][2]

  • Retention Time: Approximately 3.702 minutes.[1][2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This bioanalytical method is highly sensitive and specific for the quantification of Cabozantinib in human plasma.[7][8]

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: Xbridge C18 column (50 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: An isocratic mobile phase composed of 10mM Ammonium formate (B1220265) and Methanol in a 20:80 (v/v) ratio.[7]

  • Flow Rate: 0.7 mL/min.[7]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

  • MRM Transitions:

    • Cabozantinib: m/z 502.2 → 391.1[7]

    • Cabozantinib-d4 (Internal Standard): m/z 506.3 → 391.2[7]

  • Sample Preparation: Liquid-Liquid extraction.[7]

Method Validation Workflow

The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation.[11][12][13][14] The following diagram illustrates a typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow cluster_Plan Planning & Development cluster_Validation Method Validation Parameters cluster_Application Application & Monitoring MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity & Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity LOD & LOQ Precision->Sensitivity Robustness Robustness Sensitivity->Robustness Stability Stability Robustness->Stability RoutineAnalysis Routine Sample Analysis Stability->RoutineAnalysis CrossValidation Cross-Validation (if applicable) RoutineAnalysis->CrossValidation LifeCycle Life Cycle Management RoutineAnalysis->LifeCycle

Caption: A generalized workflow for the development, validation, and application of an analytical method.

Signaling Pathway

While Cabozantinib is a tyrosine kinase inhibitor that affects pathways such as MET and VEGFR2, the provided analytical literature does not delve into specific signaling pathway diagrams in the context of method validation. The focus of these publications is on the accurate and precise measurement of the drug concentration in various matrices.

The following diagram illustrates the concept of cross-validation between two different analytical methods.

Cross_Validation_Concept cluster_MethodA Reference Method cluster_MethodB Comparator Method cluster_Comparison Comparison MethodA Analytical Method A (e.g., HPLC) ResultsA Results from Method A MethodA->ResultsA Comparison Statistical Comparison of Results ResultsA->Comparison MethodB Analytical Method B (e.g., LC-MS/MS) ResultsB Results from Method B MethodB->ResultsB ResultsB->Comparison SampleSet Same Set of Samples (Spiked QCs & Incurred Samples) SampleSet->MethodA SampleSet->MethodB Conclusion Conclusion on Comparability Comparison->Conclusion

Caption: Conceptual diagram illustrating the process of cross-validation between two analytical methods.

References

Navigating Anticancer Agents from Catharanthus roseus: A Comparative Analysis of Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Caboxine A: Initial literature searches did not yield any publicly available scientific data on the anticancer efficacy of this compound. While this compound is known to be isolated from Catharanthus roseus, there is a notable absence of studies detailing its mechanism of action, cytotoxic properties against cancer cell lines, or any comparative analyses with other therapeutic agents. For researchers interested in the anticancer potential of compounds from this plant, the focus of current scientific literature remains on the well-established family of vinca (B1221190) alkaloids.

This guide, therefore, provides a comprehensive comparison of the four most prominent vinca alkaloids derived from Catharanthus roseus: vinblastine, vincristine, vindesine, and vinorelbine (B1196246). These agents are integral components of numerous chemotherapy regimens, and understanding their comparative efficacy and mechanisms is crucial for drug development and clinical research professionals.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary anticancer mechanism for all vinca alkaloids is the inhibition of mitosis at the metaphase stage.[1][2] They achieve this by binding to β-tubulin, a subunit of microtubules, thereby preventing the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics is critical as microtubules form the mitotic spindle, which is essential for the segregation of chromosomes during cell division. The resulting mitotic arrest leads to programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][3]

Mechanism of Vinca Alkaloid Action cluster_0 Microtubule Dynamics cluster_1 Cell Division (Mitosis) Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Tubulin Dimers Depolymerization Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Mitotic Arrest Mitotic Arrest Chromosome Segregation->Mitotic Arrest Disruption leads to Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimers Binds to β-tubulin Vinca Alkaloids->Mitotic Spindle Formation Inhibits Inhibition of Polymerization Inhibition of Polymerization Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Figure 1: Signaling pathway of Vinca Alkaloid induced mitotic arrest.

Comparative Clinical Applications

While sharing a common mechanism of action, the clinical applications of vinblastine, vincristine, vindesine, and vinorelbine vary, largely due to differences in their efficacy against specific cancer types and their distinct toxicity profiles.

Anticancer Agent Primary Clinical Applications
Vinblastine Hodgkin's lymphoma, non-Hodgkin's lymphoma, testicular cancer, breast cancer, Kaposi's sarcoma.[4]
Vincristine Acute lymphoblastic leukemia, Hodgkin's lymphoma, non-Hodgkin's lymphoma, neuroblastoma, rhabdomyosarcoma, Wilms' tumor.[2]
Vindesine Acute lymphocytic leukemia (resistant to vincristine), non-small cell lung cancer, breast cancer.[5][6]
Vinorelbine Non-small cell lung cancer, breast cancer.[4]

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various vinca alkaloids against different cancer cell lines, as reported in the scientific literature. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Compound Cancer Cell Line IC50 (µM)
CatharanthineHCT-116 (Colon Carcinoma)~590 (equivalent to 200 µg/mL)[7]
CatharanthineJURKAT E.6 (T-cell leukemia)~0.63 (equivalent to 211 ng/mL)[7]
CatharanthineTHP-1 (Acute monocytic leukemia)~0.62 (equivalent to 210 ng/mL)[7]

Note: Comprehensive, directly comparative IC50 data for vinblastine, vincristine, vindesine, and vinorelbine across a standardized panel of cell lines in a single study is limited in publicly available literature. The data for catharanthine, a precursor to vinblastine, is provided as an example of in vitro cytotoxic evaluation.

Experimental Protocols: A Focus on Cytotoxicity Assessment

The determination of a compound's cytotoxic activity is a foundational step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][8][9]

Exemplary Protocol: MTT Assay for Cell Viability

Objective: To determine the IC50 value of a test compound (e.g., a vinca alkaloid) in a specific cancer cell line.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[1]

  • Test compound (e.g., Vinblastine)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (B87167) (DMSO)[1]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Cells are harvested and seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Serial dilutions of the test compound are prepared in the complete medium.

    • The medium from the wells is removed, and 100 µL of the compound dilutions are added. A vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) is also included.[1]

  • Incubation:

    • The plate is incubated for a predetermined period, typically 48-72 hours, at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of MTT solution is added to each well.

    • The plate is then incubated for 4 hours at 37°C.[1] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[10]

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed.

    • 100 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • The absorbance is measured at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • The percentage of cell viability is calculated for each treatment group relative to the vehicle control.

    • A dose-response curve is generated by plotting the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for MTT Assay start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h Incubation (24h, 37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment Compound Treatment (Serial Dilutions) incubation_24h->compound_treatment incubation_48_72h Incubation (48-72h, 37°C, 5% CO2) compound_treatment->incubation_48_72h mtt_addition MTT Addition incubation_48_72h->mtt_addition incubation_4h Incubation (4h, 37°C) mtt_addition->incubation_4h formazan_solubilization Formazan Solubilization (DMSO) incubation_4h->formazan_solubilization absorbance_measurement Absorbance Measurement (570 nm) formazan_solubilization->absorbance_measurement data_analysis Data Analysis (IC50 Calculation) absorbance_measurement->data_analysis end End data_analysis->end

Figure 2: A generalized workflow for determining cytotoxicity using the MTT assay.

References

Independent Verification of Cabozantinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cabozantinib's performance against other targeted therapies in advanced solid tumors. The information is based on publicly available data from pivotal clinical trials and is intended to support independent verification and further research.

Cabozantinib (B823) is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor (VEGFR), and AXL. These RTKs are critically involved in various oncogenic processes such as tumor cell proliferation, invasion, metastasis, and angiogenesis. By targeting these pathways, Cabozantinib has demonstrated significant anti-tumor activity across a range of malignancies.

This guide summarizes the key clinical data for Cabozantinib in advanced renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and neuroendocrine tumors (NETs), comparing its efficacy with that of other standard-of-care tyrosine kinase inhibitors. Detailed experimental protocols for the pivotal trials are provided to offer a comprehensive understanding of the study designs and patient populations. Additionally, signaling pathway and experimental workflow diagrams are included to visually represent the mechanism of action and clinical trial methodology.

Quantitative Data Summary

The following tables summarize the key efficacy data from pivotal clinical trials of Cabozantinib compared to alternative therapies in various advanced cancers.

Advanced Renal Cell Carcinoma (RCC)

Table 1: Cabozantinib vs. Everolimus (B549166) in Previously Treated Advanced RCC (METEOR Trial)

Efficacy EndpointCabozantinib (n=330)Everolimus (n=328)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)7.4 months3.8 months0.51 (0.41-0.62)<0.001
Median Overall Survival (OS)21.4 months16.5 months0.66 (0.53-0.83)0.0003
Objective Response Rate (ORR)17%3%-<0.001

Table 2: Cabozantinib vs. Sunitinib in Previously Untreated Advanced RCC (CABOSUN Trial)

Efficacy EndpointCabozantinib (n=79)Sunitinib (n=78)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)8.6 months5.3 months0.48 (0.31-0.74)0.0008
Median Overall Survival (OS)26.6 months21.2 months0.80 (0.53-1.21)-
Objective Response Rate (ORR)20%9%-0.07
Advanced Hepatocellular Carcinoma (HCC)

Table 3: Cabozantinib vs. Placebo in Previously Treated Advanced HCC (CELESTIAL Trial)

Efficacy EndpointCabozantinib (n=470)Placebo (n=237)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)5.2 months1.9 months0.44 (0.36-0.52)<0.001
Median Overall Survival (OS)10.2 months8.0 months0.76 (0.63-0.92)0.005
Objective Response Rate (ORR)4%<1%-0.009
Advanced Neuroendocrine Tumors (NETs)

Table 4: Cabozantinib vs. Placebo in Previously Treated Advanced Pancreatic NETs (pNET) and Extra-pancreatic NETs (epNET) (CABINET Trial)

CohortEfficacy EndpointCabozantinibPlaceboHazard Ratio (95% CI)p-value
pNET Median Progression-Free Survival (PFS)11.4 months3.0 months0.22 (0.12-0.41)<0.001
epNET Median Progression-Free Survival (PFS)8.3 months3.2 months0.39 (0.27-0.58)<0.001

Experimental Protocols

METEOR Trial (Cabozantinib in Advanced Renal Cell Carcinoma)
  • Study Design: A randomized, open-label, phase 3 trial.[1][2][3]

  • Patient Population: 658 patients with advanced renal cell carcinoma with a clear-cell component who had progressed after at least one prior VEGFR tyrosine kinase inhibitor therapy.[1][2]

  • Treatment Arms:

    • Cabozantinib: 60 mg orally, once daily.[1]

    • Everolimus: 10 mg orally, once daily.[1]

  • Primary Endpoint: Progression-free survival.[3]

  • Secondary Endpoints: Overall survival and objective response rate.[3]

CABOSUN Trial (Cabozantinib in Previously Untreated Advanced Renal Cell Carcinoma)
  • Study Design: A randomized, open-label, phase 2 trial.[4][5][6]

  • Patient Population: 157 patients with previously untreated, advanced renal cell carcinoma with a clear-cell component, and intermediate or poor risk per the International Metastatic Renal Cell Carcinoma Database Consortium (IMDC) criteria.[4][5][6]

  • Treatment Arms:

    • Cabozantinib: 60 mg orally, once daily.[4][6]

    • Sunitinib: 50 mg orally, once daily for 4 weeks on, 2 weeks off.[4][6]

  • Primary Endpoint: Progression-free survival.[4][6]

  • Secondary Endpoints: Overall survival and objective response rate.[4][6]

CELESTIAL Trial (Cabozantinib in Advanced Hepatocellular Carcinoma)
  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[7][8][9]

  • Patient Population: 707 patients with advanced hepatocellular carcinoma who had previously received and progressed on sorafenib.[7][8] Patients could have received up to two prior systemic therapies.[7]

  • Treatment Arms:

    • Cabozantinib: 60 mg orally, once daily.[7]

    • Placebo.[7]

  • Primary Endpoint: Overall survival.[9][10]

  • Secondary Endpoints: Progression-free survival and objective response rate.[9][10]

CABINET Trial (Cabozantinib in Advanced Neuroendocrine Tumors)
  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial with two independent cohorts.[11][12][13][14][15]

  • Patient Population: Patients with well- or moderately-differentiated, advanced pancreatic neuroendocrine tumors (pNET) or extra-pancreatic neuroendocrine tumors (epNET) who had progressed on prior therapy.[11][12]

  • Treatment Arms (for each cohort):

    • Cabozantinib: 60 mg orally, once daily.

    • Placebo.

  • Primary Endpoint: Progression-free survival in each cohort.[13]

  • Secondary Endpoints: Overall survival, radiographic response rate, and safety.[13]

Visualizations

Signaling Pathways Targeted by Cabozantinib

Cabozantinib_Signaling_Pathways cluster_ligands cluster_receptors cluster_pathways cluster_outcomes HGF HGF MET MET HGF->MET VEGF VEGF VEGFR VEGFR VEGF->VEGFR Gas6 Gas6 AXL AXL Gas6->AXL PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK VEGFR->PI3K_AKT VEGFR->RAS_MAPK AXL->PI3K_AKT AXL->RAS_MAPK Cabozantinib Cabozantinib Cabozantinib->MET Cabozantinib->VEGFR Cabozantinib->AXL Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis Metastasis Metastasis RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis RAS_MAPK->Metastasis

Caption: Cabozantinib inhibits MET, VEGFR, and AXL signaling pathways.

Randomized Clinical Trial Workflow

Clinical_Trial_Workflow Start Patient Screening Eligibility Eligibility Assessment Start->Eligibility Informed_Consent Informed Consent Eligibility->Informed_Consent Eligible End Study Conclusion Eligibility->End Not Eligible Randomization Randomization (1:1 or 2:1) Informed_Consent->Randomization Treatment_A Treatment Arm A (e.g., Cabozantinib) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Comparator) Randomization->Treatment_B Follow_Up Follow-Up & Tumor Assessment Treatment_A->Follow_Up Treatment_B->Follow_Up Follow_Up->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Progression or Completion Data_Analysis->End

Caption: A general workflow for a randomized controlled clinical trial.

References

Synergistic Effects of Cabozantinib in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cabozantinib (B823), a potent inhibitor of multiple receptor tyrosine kinases (RTKs) including MET, VEGFR2, and AXL, has demonstrated significant anti-tumor activity across a range of malignancies. Emerging evidence strongly suggests that the therapeutic efficacy of cabozantinib can be significantly enhanced when used in combination with other anti-cancer agents, particularly immune checkpoint inhibitors (ICIs). This guide provides a comprehensive comparison of the synergistic effects of cabozantinib with other compounds, supported by experimental data from pivotal clinical and preclinical studies.

I. Quantitative Analysis of Synergistic Efficacy

The combination of cabozantinib with immune checkpoint inhibitors has shown superior efficacy compared to monotherapy in several clinical trials. The following tables summarize the key findings from these studies in advanced renal cell carcinoma (RCC) and metastatic castration-resistant prostate cancer (mCRPC).

Table 1: Cabozantinib and Nivolumab in Advanced Renal Cell Carcinoma (CheckMate 9ER Trial)
Efficacy EndpointCabozantinib + NivolumabSunitinib (Monotherapy)Hazard Ratio (95% CI) / p-value
Median Progression-Free Survival (PFS)16.6 months8.3 months0.51 (p<0.0001)
Median Overall Survival (OS)Not Reached29.5 months0.60 (p=0.001)
Objective Response Rate (ORR)55.7%27.1%p<0.0001
Complete Response (CR)8.0%4.6%
Table 2: Cabozantinib and Atezolizumab in Metastatic Castration-Resistant Prostate Cancer (COSMIC-021 and CONTACT-02 Trials)
Efficacy EndpointCabozantinib + AtezolizumabSecond-Line Novel Hormonal TherapyHazard Ratio (95% CI) / p-value
Median Radiographic PFS (CONTACT-02)6.3 months4.2 months0.65 (p=0.0007)[1]
Objective Response Rate (ORR) (COSMIC-021)32%--
Disease Control Rate (DCR) (COSMIC-021)80%--

II. Mechanisms of Synergy: A Multi-faceted Approach

The synergistic anti-tumor effect of cabozantinib in combination with immune checkpoint inhibitors is attributed to its unique ability to modulate the tumor microenvironment (TME), creating a more immune-permissive state. Cabozantinib's inhibition of key signaling pathways not only directly impacts tumor cell growth and angiogenesis but also enhances the efficacy of immunotherapy.

Key Signaling Pathways Modulated by Cabozantinib:
  • VEGFR Inhibition: Cabozantinib's targeting of VEGFR2 leads to the normalization of tumor vasculature, which facilitates the infiltration of immune cells into the tumor. It also reduces the population of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME.

  • MET Inhibition: The MET signaling pathway is implicated in tumor immune evasion. By inhibiting MET, cabozantinib can decrease the expression of PD-L1 on tumor cells, thereby reducing the suppression of anti-tumor T-cell responses.

  • AXL Inhibition: AXL, another key target of cabozantinib, is involved in immunosuppression. Its inhibition can further contribute to a more favorable immune microenvironment for the activity of checkpoint inhibitors.

The following diagram illustrates the proposed synergistic mechanism of action between cabozantinib and a PD-1 inhibitor.

Synergistic_Mechanism cluster_Cabozantinib Cabozantinib cluster_Tumor_Microenvironment Tumor Microenvironment cluster_Immune_Response Anti-Tumor Immune Response Cabozantinib Cabozantinib VEGFR VEGFR Cabozantinib->VEGFR Inhibits MET MET Cabozantinib->MET Inhibits AXL AXL Cabozantinib->AXL Inhibits TME_Immune_Cells Immunosuppressive Cells (Tregs, MDSCs) Cabozantinib->TME_Immune_Cells Reduces Angiogenesis Angiogenesis Cabozantinib->Angiogenesis Inhibits PDL1 PD-L1 Expression Cabozantinib->PDL1 Decreases VEGFR->Angiogenesis Promotes MET->PDL1 Increases AXL->TME_Immune_Cells Promotes Tumor_Cell Tumor Cell Tumor_Cell->PDL1 Expresses T_Cell Cytotoxic T-Cell TME_Immune_Cells->T_Cell Suppresses Angiogenesis->T_Cell Hinders Infiltration PD1_PDL1 PD-1/PD-L1 Interaction PDL1->PD1_PDL1 PD1_Inhibitor PD-1 Inhibitor PD1_Inhibitor->PD1_PDL1 Blocks T_Cell->PD1_PDL1 Expresses PD-1 Tumor_Cell_Killing Tumor Cell Killing T_Cell->Tumor_Cell_Killing Induces PD1_PDL1->T_Cell Inhibits

Caption: Synergistic mechanism of Cabozantinib and a PD-1 inhibitor.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments used to evaluate the synergistic effects of cabozantinib combinations.

A. In Vitro Cell Viability Assay

This protocol outlines a standard procedure to assess the effect of drug combinations on the viability of cancer cell lines.

1. Cell Culture and Seeding:

  • Culture human renal cell carcinoma (e.g., 786-O, ACHN) or prostate cancer (e.g., LNCaP, PC-3) cell lines in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Drug Treatment:

  • Prepare stock solutions of cabozantinib and the combination drug (e.g., nivolumab, atezolizumab) in dimethyl sulfoxide (B87167) (DMSO).
  • Treat cells with a range of concentrations of each drug alone and in combination. A fixed-ratio or checkerboard dilution method can be used to assess synergy.
  • Include a vehicle control (DMSO) and an untreated control.

3. Viability Assessment (e.g., MTT or CellTiter-Glo® Assay):

  • After 72 hours of incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
  • Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
  • Alternatively, use a luminescent-based assay like CellTiter-Glo® to measure ATP levels, which correlate with cell viability.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.
  • Determine the IC50 (half-maximal inhibitory concentration) for each drug.
  • Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

start [label="Start: Cancer Cell Culture", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed [label="Seed cells in 96-well plates"]; treat [label="Treat with Cabozantinib,\nCombination Drug, and Controls"]; incubate [label="Incubate for 72 hours"]; assay [label="Perform Viability Assay\n(e.g., MTT, CellTiter-Glo)"]; measure [label="Measure Absorbance/\nLuminescence"]; analyze [label="Analyze Data:\n- Calculate % Viability\n- Determine IC50\n- Calculate Combination Index (CI)"]; end [label="End: Assess Synergy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> seed; seed -> treat; treat -> incubate; incubate -> assay; assay -> measure; measure -> analyze; analyze -> end; }

Caption: Workflow for in vitro cell viability and synergy analysis.

B. In Vivo Xenograft Tumor Model

This protocol describes a typical xenograft study to evaluate the in vivo efficacy of cabozantinib combination therapy.

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.
  • Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., human RCC or prostate cancer cell lines) suspended in Matrigel into the flank of each mouse.
  • Monitor tumor growth regularly using calipers.

2. Treatment Administration:

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, cabozantinib alone, combination drug alone, cabozantinib + combination drug).
  • Administer cabozantinib orally (e.g., 10-30 mg/kg, daily) and the combination drug (e.g., anti-PD-1 antibody, 10 mg/kg, intraperitoneally, twice weekly).
  • Monitor animal weight and general health throughout the study.

3. Efficacy Evaluation:

  • Measure tumor volume twice weekly using the formula: (Length x Width²) / 2.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

4. Pharmacodynamic and Immunohistochemical Analysis:

  • Analyze tumor tissues for changes in protein expression and signaling pathway activation via Western blotting or immunohistochemistry (IHC).
  • Assess the tumor immune infiltrate by IHC or flow cytometry for markers of T-cells (CD3, CD8), Tregs (FoxP3), and MDSCs (Gr-1, CD11b).

start [label="Start: Tumor Cell Implantation\nin Immunodeficient Mice", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; randomize [label="Randomize mice into\ntreatment groups"]; treat [label="Administer Cabozantinib,\nCombination Drug, and Controls"]; monitor [label="Monitor tumor growth\nand animal health"]; endpoint [label="Endpoint reached"]; euthanize [label="Euthanize mice and\nexcise tumors"]; analyze [label="Analyze tumors:\n- Tumor volume/weight\n- Western Blot/IHC\n- Flow Cytometry"]; end [label="End: Evaluate in vivo efficacy\nand pharmacodynamics", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> randomize; randomize -> treat; treat -> monitor; monitor -> endpoint; endpoint -> euthanize; euthanize -> analyze; analyze -> end; }

Caption: Workflow for in vivo xenograft model studies.

IV. Conclusion

The combination of cabozantinib with other anti-cancer agents, particularly immune checkpoint inhibitors, represents a promising therapeutic strategy. The synergistic effects observed in both preclinical and clinical studies are underpinned by cabozantinib's ability to modulate the tumor microenvironment, thereby enhancing the anti-tumor immune response. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals seeking to further explore and build upon these findings. Future research should continue to investigate novel combination strategies with cabozantinib to optimize treatment outcomes for patients with advanced cancers.

References

Safety Operating Guide

Proper Disposal of Caboxine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Caboxine A, a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide. While a specific Safety Data Sheet (SDS) for this compound containing detailed disposal instructions is not publicly available, this guide is based on established best practices for the disposal of agricultural fungicides and hazardous chemical waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the available safety information and adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

The disposal of this compound, as with other SDHI fungicides, must be managed to prevent environmental contamination. These compounds are categorized as pesticide waste and are subject to regulation under the Resource Conservation and Recovery Act (RCRA) once they are designated for disposal[1].

Step 1: Waste Identification and Segregation

  • Categorize: Classify all materials contaminated with this compound as hazardous chemical waste. This includes unused or expired product, contaminated labware (e.g., pipettes, vials), and any spill cleanup materials.

  • Segregate: Do not mix this compound waste with other waste streams, such as regular trash or biohazardous waste.

Step 2: Containerization

  • Primary Container: Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound and any solvents used.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage

  • Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, secondary containment bin to mitigate the impact of any potential leaks.

Step 4: Final Disposal

  • Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in the regular trash[2].

  • Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.

Disposal of Empty Containers:

Empty containers that once held this compound should also be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste[3].

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound functions as a fungicide by inhibiting the enzyme succinate dehydrogenase (SDH), which is a key component of the mitochondrial electron transport chain (Complex II) and the citric acid cycle. This inhibition disrupts the fungal cell's ability to produce energy, leading to cell death.

Caption: Mechanism of action of this compound, which inhibits Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain, thereby blocking cellular respiration.

Experimental Protocols

As no specific experimental protocols involving this compound were cited in the provided context, this section remains to be populated with relevant methodologies as they become available. Researchers using this compound should develop detailed experimental protocols that include safety and disposal considerations from the outset.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research.

References

Personal protective equipment for handling Caboxine A

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Caboxine A

Disclaimer: As of the latest available information, "this compound" is not a recognized chemical compound with established safety data. The following guidance is based on best practices for handling potent, hazardous research chemicals of an unknown nature and should be adapted as specific data becomes available. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any new or hazardous substance.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for safe operations and disposal.

Personal Protective Equipment (PPE) for Handling this compound

Proper selection and use of PPE is the primary barrier against exposure to hazardous substances. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1][2][3][4][5]

Body Area Personal Protective Equipment Specifications & Notes
Hands Double Gloving with Chemotherapy-Rated GlovesInner glove tucked under the gown cuff, outer glove covering the cuff. Change gloves every 30-60 minutes or immediately upon contamination.[3]
Body Disposable, Solid-Front, Back-Closing GownMust be demonstrated to be resistant to permeability by hazardous drugs.[3] Cuffs should be tight-fitting.
Eyes/Face Safety Goggles and a Face ShieldGoggles should provide splash protection. A face shield offers an additional layer of protection for the entire face.[1][4]
Respiratory N95 Respirator or HigherRequired when there is a risk of aerosolization, such as when handling powders or performing procedures that may generate droplets.[2] A full-face respirator may be necessary for spill cleanup.
Feet Closed-Toe Shoes and Disposable Shoe CoversShoe covers should be worn in the designated handling area and removed before exiting.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedures to minimize the risk of exposure during the handling of this compound.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet.[2]

    • Ensure all necessary PPE is available and has been inspected for integrity.

    • Have a spill kit readily accessible. The kit should contain absorbent materials, appropriate cleaning agents, and waste disposal bags.

    • Review the experimental protocol and have all necessary equipment and reagents prepared before introducing this compound.

  • Donning PPE:

    • Follow a strict donning sequence: shoe covers, inner gloves, gown, N95 respirator, safety goggles, face shield, and outer gloves.

  • Handling this compound:

    • Perform all manipulations of this compound within the designated containment device (fume hood or biosafety cabinet).

    • If working with a powdered form, be extremely careful to avoid generating dust. Use a gentle scooping motion with appropriate tools.

    • For solutions, use a Closed System Drug-Transfer Device (CSTD) if available to prevent leaks and aerosols.

    • Do not eat, drink, or smoke in the laboratory.[6]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

  • Doffing PPE:

    • Follow a strict doffing sequence to avoid self-contamination: outer gloves, face shield, gown, safety goggles, inner gloves, shoe covers, and finally the respirator (outside the immediate work area).

    • Dispose of all single-use PPE as hazardous waste.

Disposal Plan: Managing this compound Waste

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

Waste Type Disposal Container Disposal Procedure
Trace Contaminated Items Yellow Chemotherapy Waste ContainerIncludes used PPE (gloves, gowns, shoe covers), empty vials, and lab consumables (pipette tips, tubes).[7][8]
Grossly Contaminated Items Black Hazardous Waste ContainerFor items saturated with this compound, such as from a spill cleanup. These may be considered acute hazardous waste.[8]
Unused or Expired this compound Original or clearly labeled, sealed containerMust be disposed of as hazardous chemical waste through your institution's EHS department. Do not dispose of down the drain or in regular trash.[9][10]
Sharps Puncture-resistant Sharps ContainerNeedles, syringes, and other sharp objects contaminated with this compound must be placed in a designated sharps container.[11]

Experimental Workflow and Safety Logic

The following diagrams illustrate the procedural flow for safely handling this compound and the logical hierarchy of safety controls.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_area Designate & Prepare Handling Area gather_ppe Inspect & Gather All Necessary PPE prep_area->gather_ppe spill_kit Ensure Spill Kit is Accessible gather_ppe->spill_kit review_protocol Review Experimental Protocol spill_kit->review_protocol don_ppe Don PPE (Correct Sequence) review_protocol->don_ppe handle_in_hood Handle this compound in Containment don_ppe->handle_in_hood wash_hands Wash Hands After Handling handle_in_hood->wash_hands doff_ppe Doff PPE (Correct Sequence) wash_hands->doff_ppe segregate_waste Segregate Waste (Trace vs. Gross) doff_ppe->segregate_waste dispose_waste Dispose of Waste via EHS Protocols segregate_waste->dispose_waste

Caption: Experimental workflow for handling this compound.

elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Least Effective) administrative->ppe

Caption: Hierarchy of controls for mitigating chemical hazards.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.